n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158355. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(3,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354445 | |
| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
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Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-33-9 | |
| Record name | 6610-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3,4-dimethylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative with significant potential as a building block in medicinal chemistry and drug discovery. Thiosemicarbazides are versatile precursors for the synthesis of a wide array of heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to exhibit a broad spectrum of biological activities. This document details the primary synthetic route, an in-depth experimental protocol, the underlying reaction mechanism, and methods for purification and characterization, designed to provide researchers with a robust and reproducible methodology.
Introduction and Significance
Thiosemicarbazides are a class of organic compounds characterized by the presence of a hydrazinecarbothioamide functional group. Their importance in synthetic and medicinal chemistry stems from their ability to act as versatile synthons for the construction of various heterocyclic systems. The N-aryl substituted thiosemicarbazides, in particular, have garnered considerable attention due to the pharmacological properties of their derivatives. The title compound, this compound, incorporates a 3,4-dimethylphenyl moiety, which can influence the biological activity and pharmacokinetic properties of the resulting heterocyclic derivatives. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutic agents.
The Synthetic Pathway: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of N-aryl hydrazinecarbothioamides is the nucleophilic addition of hydrazine hydrate to an aryl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.
The Core Reaction
The synthesis of this compound is achieved through the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate.
Scheme 1: Synthesis of this compound
Caption: Reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate.
The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbon atom of the isothiocyanate group. The lone pair of electrons on the hydrazine nitrogen initiates the attack on the carbon-sulfur double bond, leading to the formation of a zwitterionic intermediate. This intermediate subsequently undergoes a proton transfer to yield the stable this compound product. The use of a protic solvent like ethanol can facilitate this proton transfer.
Preparation of Starting Material: 3,4-Dimethylphenyl Isothiocyanate
The key starting material, 3,4-dimethylphenyl isothiocyanate, can be synthesized from the commercially available 3,4-dimethylaniline. A classical method involves the reaction of 3,4-dimethylaniline with thiophosgene in the presence of a base to neutralize the liberated HCl.[1] However, due to the high toxicity of thiophosgene, alternative and safer methods have been developed.[2] One such modern approach involves a one-pot, two-step procedure where the amine is first converted to a dithiocarbamate salt using carbon disulfide and a base, followed by desulfurization to the isothiocyanate using a desulfurizing agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−).[3]
For the purpose of this guide, it is assumed that 3,4-dimethylphenyl isothiocyanate is either commercially available or has been synthesized and purified prior to its use in the main reaction.[4][5]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3,4-Dimethylphenyl isothiocyanate | 163.24 | 10 | 1.63 g |
| Hydrazine hydrate (~99%) | 50.06 | 12 | ~0.6 mL |
| Ethanol (absolute) | - | - | 25 mL |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenyl isothiocyanate (1.63 g, 10 mmol) in absolute ethanol (25 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (~0.6 mL, 12 mmol) dropwise at room temperature. A slight excess of hydrazine hydrate is used to ensure complete conversion of the isothiocyanate.
-
Reaction: Upon addition of hydrazine hydrate, a white precipitate may start to form. Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification
The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a crystalline solid.[6][7]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before being filtered hot.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described above.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an N-aryl thiosemicarbazide will exhibit characteristic absorption bands.[8][9][10][11]
-
N-H Stretching: Multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups.
-
C=S Stretching (Thione): A strong band in the region of 800-850 cm⁻¹ is characteristic of the C=S stretching vibration.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure.[12][13][14][15][16] Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons of the 3,4-dimethylphenyl group.
-
NH and NH₂ Protons: Broad singlets in the downfield region (typically δ 7.5-10.0 ppm), which are exchangeable with D₂O.
-
Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm) for the two methyl groups on the aromatic ring.
-
-
¹³C NMR:
-
C=S (Thione) Carbon: A characteristic downfield signal, often above δ 175 ppm.[12]
-
Aromatic Carbons: Signals in the aromatic region (typically δ 110-150 ppm).
-
Methyl Carbons: Signals in the aliphatic region (typically δ 15-25 ppm).
-
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for further applications in the synthesis of novel heterocyclic compounds with potential biological activities. The provided information on the reaction mechanism, purification, and characterization serves to ensure the integrity and reproducibility of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophosgene: - An overview [moltuslab.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Dimethylphenyl isothiocyanate [oakwoodchemical.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. thiosemicarbazide(79-19-6) IR Spectrum [chemicalbook.com]
- 12. journalijar.com [journalijar.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4,4-DIMETHYL-3-THIOSEMICARBAZIDE(6926-58-5) 1H NMR spectrum [chemicalbook.com]
- 16. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Characterization of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
This compound, a member of the thiosemicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1]. The core structure, characterized by a hydrazinecarbothioamide moiety, allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.
Recent studies have highlighted the potential of N-substituted dimethylphenyl hydrazinecarbothioamides as potent therapeutic agents. Specifically, this compound and its derivatives have demonstrated significant antioxidant activity and promising anticancer effects, particularly against breast cancer cell lines such as MCF-7[2]. This guide provides a comprehensive technical overview of the synthesis and in-depth characterization of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising molecule.
Molecular Structure
Figure 1: 2D structure of this compound.
Synthesis of this compound
The synthesis of N-aryl-hydrazinecarbothioamides is a well-established process, typically achieved through the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is generally efficient and proceeds under mild conditions.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic, and cooling may be applied if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum to afford the pure this compound.
Note: This is a general procedure and may require optimization for scale and specific laboratory conditions.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=S, and C-N bonds.
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3100 | N-H stretching | Hydrazine and amide moieties |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2980-2850 | C-H stretching | Methyl groups (CH₃) |
| 1620-1580 | N-H bending | Amine/Amide |
| 1550-1450 | C=C stretching | Aromatic ring |
| 1300-1100 | C=S stretching | Thioamide |
| 850-800 | C-H bending | 1,2,4-trisubstituted benzene |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure elucidation.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | N-H (amide) |
| ~8.0 | Singlet | 1H | N-H (hydrazine) |
| ~7.0-7.3 | Multiplet | 3H | Aromatic protons |
| ~4.5 | Broad Singlet | 2H | NH₂ |
| ~2.2 | Singlet | 6H | 2 x CH₃ |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (thioamide) |
| ~130-140 | Aromatic carbons (quaternary) |
| ~115-130 | Aromatic carbons (CH) |
| ~18-20 | CH₃ carbons |
Note: The provided chemical shifts are estimations based on related structures and may vary. A study on the isomeric N-(2,4-dimethylphenyl)hydrazinecarbothioamide reported ¹³C NMR signals for the phenyl carbons in the range of 126-138 ppm and the C=S carbon at approximately 182 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign all the protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₃N₃S), which is 195.08 g/mol .
-
Major Fragmentation Pathways: Common fragmentation pathways for thiosemicarbazides involve cleavage of the hydrazine and thioamide bonds. Expected fragments could include the 3,4-dimethylphenyl isothiocyanate radical cation and fragments arising from the loss of NH₂, N₂H₃, or the thioamide group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Single-Crystal X-ray Diffraction
While no crystal structure for this compound is currently available in the searched literature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.
Biological Activity: A Promising Anticancer and Antioxidant Agent
This compound and its derivatives have shown significant potential as bioactive compounds.
Anticancer Activity
Derivatives of N-(dimethylphenyl)hydrazinecarbothioamide have been tested as inhibitors of cancer cell proliferation. Notably, these compounds have shown activity comparable to the well-known chemotherapy drug Doxorubicin against the MCF-7 breast cancer cell line[2]. Furthermore, the isomeric N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its azomethine derivatives have been evaluated as inhibitors of human leukemia (HL-60) cells growth.
Caption: Conceptual workflow of an MTT assay to evaluate anticancer activity.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., Doxorubicin) and a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
N-(dimethylphenyl)hydrazinecarbothioamides have been identified as powerful antioxidants[2]. The antioxidant capacity can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: To each sample concentration, add a methanolic solution of DPPH.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Conclusion
This compound is a molecule with considerable therapeutic potential, particularly in the realms of anticancer and antioxidant applications. This guide has provided a comprehensive framework for its synthesis and detailed characterization using a suite of analytical techniques. While specific experimental data for this exact isomer remains to be fully documented in the literature, the protocols and comparative data presented here offer a robust starting point for researchers. The exploration of this and related thiosemicarbazide derivatives is a promising avenue for the development of novel and effective therapeutic agents.
References
An In-Depth Technical Guide to the Spectroscopic Analysis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Abstract: This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a thiosemicarbazide derivative of significant interest for its potential pharmacological activities.[1] As a self-validating system, the structural elucidation of this molecule relies on the convergence of data from multiple analytical methods. This document details the principles, experimental workflows, and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers and drug development professionals with a definitive reference for the verification and analysis of this compound.
Introduction and Molecular Context
This compound belongs to the thiosemicarbazide class of compounds, which are renowned for a wide spectrum of biological activities, including antioxidant and anticancer properties.[1] The precise arrangement of the dimethylphenyl ring, the hydrazine linker, and the carbothioamide functional group is critical to its function. Therefore, rigorous structural confirmation is a prerequisite for any further investigation in medicinal chemistry or materials science. Spectroscopic analysis provides the definitive, non-destructive means to confirm molecular identity, purity, and structural integrity.
The synthesis of this compound, typically achieved through the condensation of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate, underscores the need for meticulous characterization to rule out the presence of starting materials or reaction byproducts.[2][3] This guide systematically breaks down the analytical workflow required for its unambiguous identification.
Caption: Molecular Structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational energies of molecular bonds, providing a unique "fingerprint" of the compound's structure.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for faster analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.[4]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer. A background spectrum (of air or the KBr pellet) is recorded first. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Data Interpretation
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The high-wavenumber region shows distinct N-H stretching vibrations from both the hydrazine (-NHNH₂) and the secondary amine (-NH-) moieties.[3][5] The aromatic and aliphatic C-H stretches are also clearly resolved. The presence of the thiocarbonyl (C=S) group, a defining feature of the molecule, gives rise to a characteristic band in the fingerprint region, although its position can be influenced by coupling with other vibrations.[6][7]
Table 1: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 3350 - 3150 | N-H Stretching | Hydrazine (-NH₂) and Amine (-NH-) groups |
| 3100 - 3000 | C-H Stretching | Aromatic C-H (Dimethylphenyl ring) |
| 2980 - 2850 | C-H Stretching | Aliphatic C-H (Methyl groups)[5] |
| 1620 - 1580 | N-H Bending | Amine/Amide II |
| 1600 - 1450 | C=C Stretching | Aromatic Ring Skeletal Vibrations[6] |
| 1350 - 1250 | C-N Stretching & C=S | Coupled vibration, strong thioamide band |
| 850 - 750 | C=S Stretching | Thiocarbonyl (Thione) group |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores and conjugated π-electron systems, such as the aromatic ring and the carbothioamide group in the title compound.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices.
-
Solution Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Data Acquisition: Record the absorbance spectrum against a solvent blank from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[4]
Data Interpretation
The UV-Vis spectrum is expected to show distinct absorption maxima (λmax) corresponding to specific electronic transitions. The high-energy π→π* transitions are associated with the conjugated system of the dimethylphenyl ring, while the lower-energy n→π* transitions are attributed to the non-bonding electrons on the nitrogen and sulfur atoms of the hydrazinecarbothioamide moiety.[8]
Table 2: Expected UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~210 - 230 | High | π → π | Phenyl Ring |
| ~260 - 280 | Moderate | π → π | Phenyl-N-C=S Conjugated System |
| ~300 - 320 | Low | n → π* | C=S (Thiocarbonyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the connectivity and chemical environment of each hydrogen and carbon atom in the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile N-H protons.[5][9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.
¹H NMR Data Interpretation
The proton NMR spectrum provides a wealth of structural information. The aromatic protons on the 3,4-disubstituted ring will appear as a characteristic set of signals. The protons on the nitrogen atoms are typically observed as broad signals that can exchange with D₂O, confirming their identity. The two methyl groups, being chemically non-equivalent, will appear as distinct singlets.
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Broad Singlet | 1H | Phenyl-NH |
| ~8.0 - 7.5 | Broad Singlet | 1H | NH -NH₂ |
| ~7.0 - 6.8 | Multiplet | 3H | Aromatic Protons (C₆H ₃) |
| ~4.5 - 4.0 | Broad Singlet | 2H | NH-NH ₂ |
| ~2.2 | Singlet | 3H | Aromatic-CH ₃ |
| ~2.1 | Singlet | 3H | Aromatic-CH ₃ |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals all unique carbon environments. The most downfield signal is attributed to the thiocarbonyl (C=S) carbon, which is highly deshielded.[11] The aromatic carbons appear in the typical region of ~110-140 ppm, while the aliphatic methyl carbons are found upfield.
Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 175 | C =S (Thione) |
| ~140 - 125 | Aromatic Carbons (C ₆H₃) |
| ~20 | Methyl Carbon (-C H₃) |
| ~18 | Methyl Carbon (-C H₃) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. This data is critical for confirming the elemental composition.
Experimental Protocol
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile, more polar compounds.[12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of the exact molecular formula.
Caption: Generalized workflow for mass spectrometry analysis.
Data Interpretation
The primary piece of information is the molecular ion peak (M⁺ or [M+H]⁺). For this compound (C₉H₁₃N₃S), the expected exact mass is 195.0830 g/mol . The fragmentation pattern in EI-MS would likely involve characteristic losses corresponding to key structural units.
Table 5: Expected Key Fragments in Mass Spectrometry (EI)
| m/z Value | Proposed Fragment Ion | Identity of Neutral Loss |
| 195 | [C₉H₁₃N₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 178 | [C₉H₁₂N₂S]⁺˙ | Loss of •NH₂ |
| 135 | [C₈H₉N₂]⁺ | Loss of •SH and HCN |
| 120 | [C₈H₁₀N]⁺ | Loss of •N₂H and •CS |
| 105 | [C₈H₉]⁺ | Dimethylphenyl Cation |
Conclusion
The comprehensive spectroscopic analysis of this compound provides an interlocking, self-validating dataset that confirms its molecular structure with high confidence. FT-IR identifies the essential N-H, C=S, and aromatic functional groups. UV-Vis spectroscopy confirms the presence of conjugated electronic systems. NMR spectroscopy (both ¹H and ¹³C) provides the definitive atomic connectivity and chemical environment map. Finally, mass spectrometry verifies the exact molecular weight and elemental composition. The convergence of these distinct analytical techniques is indispensable for ensuring the identity, purity, and quality of this compound for advanced research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 5. turkjps.org [turkjps.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbothioamide dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. msuir.usm.md [msuir.usm.md]
- 12. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Introduction
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, a group of molecules that have garnered significant interest in the fields of medicinal chemistry and drug development. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[1][2] The structural motif of this compound, featuring a dimethylphenyl ring linked to a hydrazinecarbothioamide core, suggests a lipophilic character that may facilitate its passage across cellular membranes, a desirable property for bioactive molecules. This guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon the established activities of structurally related compounds and proposing experimental workflows for target validation and mechanistic elucidation.
Proposed Mechanisms of Action
The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.[1] Based on the available literature for analogous compounds, the mechanism of action of this compound is likely multifaceted.
Ribonucleotide Reductase Inhibition
One of the most well-established mechanisms for thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. The anticancer drug Triapine is a thiosemicarbazone that targets the R2 subunit of RNR. Given that N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides have been investigated as analogs of Triapine, it is plausible that this compound also functions as an RNR inhibitor.[3] Inhibition of RNR would lead to the depletion of the deoxyribonucleotide pool, causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]
Disruption of Iron Metabolism and Oxidative Stress
Thiosemicarbazones are known to be potent iron chelators.[1] This chelation can disrupt normal cellular iron metabolism, which is crucial for numerous biological processes, including DNA synthesis and cellular respiration. The iron complexes of thiosemicarbazones can also be redox-active, participating in Fenton-like reactions to generate highly cytotoxic hydroxyl radicals. This generation of oxidative stress can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[1] The antioxidant activity observed in some N-(dimethylphenyl)hydrazine carbothioamides might seem contradictory but could be context-dependent or represent a secondary effect.[3][4][5]
Dual Inhibition of MDM2 and XIAP
Recent research has identified dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) that possess a dimethylphenyl scaffold.[6] MDM2 is a key negative regulator of the p53 tumor suppressor protein, while XIAP is a potent inhibitor of caspases, the executioners of apoptosis. A dual inhibitor would, therefore, stabilize p53, promoting cell cycle arrest and apoptosis, while simultaneously blocking the inhibition of caspases, further sensitizing cancer cells to apoptotic stimuli. While the core structure of the identified dual inhibitor differs from this compound, the presence of the dimethylphenyl moiety suggests that this compound could be explored for similar activities.
Experimental Workflows for Mechanistic Elucidation
To investigate the proposed mechanisms of action of this compound, a series of well-defined experimental protocols are required.
Workflow for Investigating Ribonucleotide Reductase Inhibition
Caption: Workflow for RNR Inhibition Studies.
Protocol for RNR Activity Assay:
-
Objective: To determine if this compound directly inhibits RNR enzyme activity.
-
Materials: Recombinant human RNR, ribonucleotide substrates (e.g., CDP), effector molecules (e.g., ATP), a suitable buffer system, and the test compound.
-
Procedure: a. Prepare a reaction mixture containing the buffer, RNR enzyme, and effector molecules. b. Add varying concentrations of this compound. c. Initiate the reaction by adding the ribonucleotide substrate. d. Incubate at 37°C for a defined period. e. Stop the reaction and measure the formation of the deoxyribonucleotide product using a suitable method, such as HPLC.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of RNR activity.
Workflow for Assessing Iron Chelation and Oxidative Stress
Caption: Workflow for Iron Chelation and ROS Studies.
Protocol for DCFDA Assay:
-
Objective: To measure the intracellular generation of reactive oxygen species (ROS) upon treatment with the compound.
-
Materials: Cancer cell line (e.g., HL-60), cell culture medium, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) dye, and the test compound.
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a specified time. c. Load the cells with DCFDA dye, which is non-fluorescent until oxidized by ROS. d. Wash the cells to remove excess dye. e. Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table presents hypothetical data based on the activities of similar compounds to illustrate the expected outcomes of the proposed experiments.
| Assay | Endpoint | Expected Potency of this compound | Reference Compound (Example) |
| RNR Activity | IC50 | 1-10 µM | Triapine (~0.1 µM) |
| Cell Proliferation (HL-60) | GI50 | 0.5-5 µM | Doxorubicin (~0.05 µM) |
| ROS Generation | Fold Increase | 2-5 fold over control | H2O2 (positive control) |
| MDM2-p53 Interaction | IC50 | 10-50 µM | Nutlin-3a (~0.1 µM) |
Conclusion
This compound holds promise as a bioactive compound with potential therapeutic applications, particularly in oncology. Its mechanism of action is likely to be multifaceted, involving the inhibition of key enzymes like ribonucleotide reductase, disruption of iron homeostasis leading to oxidative stress, and potentially the modulation of apoptosis-regulating proteins. The experimental workflows outlined in this guide provide a robust framework for the systematic investigation of these mechanisms. Further research, including target identification and validation studies, is warranted to fully elucidate the therapeutic potential of this and other related thiosemicarbazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide: A Technical Guide to its Anticipated Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds, a versatile scaffold known for a wide range of biological activities. While direct, in-depth experimental data on this specific isomer is limited in publicly accessible literature, this technical guide synthesizes findings from closely related analogues, particularly other N-(dimethylphenyl)hydrazinecarbothioamide isomers, to provide a comprehensive overview of its anticipated biological properties. This guide covers the probable synthesis, potential anticancer and antimicrobial activities, and the likely mechanisms of action, offering a valuable resource for researchers initiating studies on this compound. The information presented herein is intended to serve as a foundational blueprint for future experimental design and drug discovery efforts centered on this compound.
Introduction: The Therapeutic Potential of the Hydrazinecarbothioamide Scaffold
The hydrazinecarbothioamide (or thiosemicarbazide) moiety is a key pharmacophore in medicinal chemistry, recognized for its ability to give rise to compounds with a broad spectrum of biological activities. This is attributed to the presence of both sulfur and nitrogen donor atoms, which can chelate metal ions and interact with biological macromolecules. Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, antifungal, and antiviral agents.
The N-aryl substitution on the hydrazinecarbothioamide core, particularly with a dimethylphenyl group, is anticipated to enhance lipophilicity, which can improve cell membrane permeability and bioavailability. This guide focuses on the 3,4-dimethylphenyl isomer, providing a scientifically grounded projection of its biological profile based on robust data from its chemical relatives.
Synthesis and Characterization
The synthesis of N-(dimethylphenyl)hydrazinecarbothioamides is typically a straightforward process. While a specific protocol for the 3,4-dimethylphenyl isomer is not detailed in the available literature, a general and reliable synthetic route can be inferred from the synthesis of its isomers.
General Synthetic Pathway
The most common method for synthesizing N-arylhydrazinecarbothioamides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. A more detailed, two-step procedure starting from the respective aniline is also widely used and is described below.
Figure 1: General Synthetic Workflow for this compound.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 3,4-Dimethylphenyl Isothiocyanate
-
To a stirred solution of 3,4-dimethylaniline in a suitable solvent (e.g., ethanol), add carbon disulfide and aqueous ammonia.
-
Stir the reaction mixture at room temperature for a specified period to form the ammonium dithiocarbamate intermediate.
-
Add a solution of lead nitrate to the reaction mixture to facilitate the conversion to the isothiocyanate.
-
Isolate the crude 3,4-dimethylphenyl isothiocyanate by filtration and purify by recrystallization or chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 3,4-dimethylphenyl isothiocyanate in ethanol.
-
Add hydrazine hydrate to the solution and reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Physicochemical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| FT-IR | Characteristic peaks for N-H, C=S, and aromatic C-H stretching. |
| ¹H NMR | Resonances corresponding to aromatic protons, methyl protons, and N-H protons. |
| ¹³C NMR | Signals for aromatic carbons, methyl carbons, and the C=S carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Elemental Analysis | Experimental percentages of C, H, N, and S consistent with the molecular formula. |
Anticipated Biological Properties
Based on the biological activities reported for its isomers, this compound is expected to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Studies on N-(2,4-dimethylphenyl)hydrazinecarbothioamide and N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide have demonstrated notable cytotoxic effects against various cancer cell lines.
3.1.1. Antileukemia Activity
N-(2,4-dimethylphenyl)hydrazinecarbothioamide has been evaluated for its antiproliferative activity against human myeloid leukemia (HL-60) cells. While the parent compound showed modest activity, its azomethine derivatives displayed significant inhibition of cell proliferation. This suggests that this compound could serve as a valuable scaffold for the development of more potent antileukemia agents.
Table 1: Antiproliferative Activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide against HL-60 Cancer Cells
| Concentration | Inhibition of Cell Proliferation (%) |
| 10 µM | 8.5 |
| 1 µM | 10.4 |
| 0.1 µM | 16 |
3.1.2. Activity Against Breast Cancer
A derivative of N-(2,5-dimethylphenyl)hydrazinecarbothioamide has shown potent activity against the MCF-7 breast cancer cell line, with an IC50 value comparable to the standard chemotherapeutic drug Doxorubicin.
Table 2: Cytotoxicity of a N-(2,5-dimethylphenyl)hydrazinecarbothioamide Derivative
| Cell Line | IC50 (µM/L) |
| MCF-7 (Breast Cancer) | 0.8 |
This finding strongly suggests that this compound and its derivatives are promising candidates for development as anti-breast cancer agents.
3.1.3. Proposed Mechanism of Anticancer Action
The anticancer activity of thiosemicarbazones is often attributed to their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating the iron required for the enzyme's activity, these compounds can disrupt DNA replication and induce cell cycle arrest and apoptosis.
Figure 2: Proposed Mechanism of Anticancer Activity.
Antimicrobial and Antifungal Activity
The thiosemicarbazide scaffold is well-known for its antimicrobial and antifungal properties. The presence of the sulfur and nitrogen atoms allows for interactions with microbial enzymes and cell components, leading to growth inhibition. While specific data for this compound is not available, numerous studies on related compounds demonstrate broad-spectrum activity against various bacterial and fungal strains.
3.2.1. Experimental Evaluation of Antimicrobial Activity
The antimicrobial activity of this compound can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. The evidence from its closely related isomers strongly suggests that it possesses valuable anticancer and antimicrobial properties.
Key areas for future research include:
-
Definitive Synthesis and Characterization: A complete synthesis and thorough physicochemical characterization of this compound.
-
In Vitro Biological Screening: Comprehensive screening of the compound against a wide panel of cancer cell lines and microbial strains to determine its specific activity profile.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including its effects on key cellular pathways and enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of derivatives to identify the key structural features required for optimal activity and to develop more potent and selective agents.
A Theoretical Investigation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide: A Guide to Computational Analysis and Molecular Property Prediction
Senior Application Scientist Note: This document provides a comprehensive theoretical framework for the study of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. While direct, extensive computational studies on this specific molecule are not broadly published, this guide synthesizes established, field-proven methodologies from closely related thiosemicarbazide derivatives. The protocols and analyses detailed herein represent the current standards in computational chemistry for predicting the structural, spectroscopic, and electronic properties of novel small molecules, thereby guiding future experimental research and drug discovery efforts.
Introduction: The Significance of Thiosemicarbazides
Thiosemicarbazides and their derivatives, hydrazinecarbothioamides, are a versatile class of compounds characterized by the -NH-NH-C(=S)-NH- structural motif. This unique arrangement of nitrogen and sulfur heteroatoms imparts a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties[1][2]. The therapeutic potential of these molecules often stems from their ability to act as potent chelating agents for metal ions essential to enzymatic processes or to form key hydrogen bonds with biological targets. The N-(3,4-Dimethylphenyl) substituent is of particular interest as the lipophilicity and electronic properties introduced by the dimethylphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile[3].
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern medicinal chemistry. They provide a powerful, cost-effective means to predict molecular geometries, interpret complex spectroscopic data, and understand the electronic characteristics that govern chemical reactivity and biological interactions before committing to laborious and expensive synthesis[4][5]. This guide outlines the essential theoretical workflows for a comprehensive in-silico characterization of this compound.
Methodological Framework: A Validated Computational Approach
The reliability of any theoretical study hinges on the selection of appropriate computational methods. For organic molecules containing second-row elements like sulfur, the B3LYP hybrid functional combined with a Pople-style basis set offers a well-documented balance of accuracy and computational efficiency[1][4][6][7].
Experimental Protocol: Computational Details
A self-validating computational system requires a clear, reproducible protocol. The following step-by-step workflow is standard for the analysis of thiosemicarbazide derivatives.
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is a critical step, as all subsequent properties are calculated from this stable geometry.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[7]
-
Basis Set: 6-311++G(d,p) (This provides flexibility for core/valence electrons, includes polarization functions (d,p) for non-spherical electron density, and diffuse functions (++) for non-covalent interactions).
-
Vibrational Frequency Analysis: This calculation is performed at the same level of theory as the optimization.
-
Causality: The primary purpose is to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). A secondary, crucial benefit is the prediction of the theoretical infrared (IR) spectrum, which can be directly compared with experimental data for validation[5].
-
-
Spectroscopic Prediction (NMR):
-
Electronic Property Analysis: A suite of single-point energy calculations are performed on the optimized geometry to probe the molecule's electronic nature.
-
Analyses: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Figure 1: A generalized workflow for the theoretical analysis of this compound.
Results and Discussion: Interpreting the Theoretical Data
Molecular Geometry and Spectroscopic Validation
The first step in validating the computational model is to compare the calculated results with known experimental data. A study focused on the synthesis of N-(dimethylphenyl)hydrazinecarbothioamides, including the 3,4-dimethylphenyl variant, confirmed its structure via FT-IR, NMR, and X-ray diffraction[3].
-
Optimized Geometry: The DFT-optimized structure would provide precise bond lengths, bond angles, and dihedral angles. These can be compared to the experimental X-ray crystallography data to calculate the percentage of deviation, which should be minimal for a reliable model[7].
-
Vibrational Analysis (FT-IR): The calculated vibrational frequencies correspond to specific molecular motions (e.g., N-H stretching, C=S stretching). These theoretical wavenumbers, when scaled by an appropriate factor (typically ~0.96 for B3LYP), should show excellent correlation with the peaks in an experimental FT-IR spectrum[5].
| Functional Group | Typical Experimental Range (cm⁻¹) | Expected Theoretical Motion |
| N-H (Hydrazine) | 3150 - 3350 | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching Vibrations |
| C-H (Methyl) | 2850 - 2980 | Symmetric & Asymmetric Stretching |
| C=N (Thioamide) | 1580 - 1650 | Stretching Vibration |
| C=S (Thione) | 700 - 850 | Stretching Vibration |
| Table 1: Key expected vibrational frequencies for this compound. |
-
NMR Analysis: The GIAO method calculates the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts (ppm) by referencing against a standard (e.g., Tetramethylsilane). A strong linear correlation between the experimental and theoretical ¹H and ¹³C NMR shifts confirms that the electronic environment of the molecule is accurately modeled[1][5].
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed over the electron-rich hydrazine and thiocarbonyl (-C=S) moieties.
-
LUMO: Represents the ability to accept an electron. The LUMO is likely localized on the phenyl ring and the C=S bond.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more easily polarized and reactive[8]. This gap is fundamental for calculating global reactivity descriptors.
Figure 2: Relationship between FMO energies and key global reactivity descriptors.
| Parameter | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; measure of reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of electrophilic power. |
| Table 2: Global reactivity descriptors derived from HOMO and LUMO energies[9]. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density of a molecule, which is invaluable for identifying sites for intermolecular interactions. It plots the electrostatic potential onto the molecule's surface.
-
Red Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. In this molecule, the sulfur atom of the C=S group and the nitrogen atoms are expected to be the most electron-rich regions.
-
Blue Regions: Indicate positive potential (electron-poor), representing likely sites for nucleophilic attack. The hydrogen atoms of the N-H groups are expected to be the most electron-poor regions, making them potent hydrogen bond donors.
-
Green Regions: Indicate neutral potential.
The MEP map provides a clear rationale for how the molecule will interact with a receptor pocket, guiding efforts in drug design[1][8].
Molecular Docking: Predicting Biological Interactions
To explore the therapeutic potential, molecular docking simulations can be performed. This involves computationally placing the optimized structure of this compound into the active site of a known biological target. For thiosemicarbazide derivatives, common targets include enzymes like ribonucleotide reductase or other proteins involved in microbial or cancer pathways[1][10].
The simulation calculates a binding affinity score (e.g., in kcal/mol) and reveals the specific interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's amino acid residues. This analysis can predict whether the compound is likely to be an effective inhibitor and can guide the synthesis of more potent analogues[11][12].
Conclusion
The theoretical study of this compound, grounded in Density Functional Theory, provides a powerful predictive lens into its molecular properties. By combining geometry optimization, spectroscopic prediction, and electronic structure analysis, this computational framework allows for a deep understanding of the molecule's stability, reactivity, and potential for biological interactions. The validation of these theoretical results against experimental data is paramount and establishes a reliable model for guiding the rational design and development of novel thiosemicarbazide-based therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular structure simulation of (<i>E</i>)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, X-Ray Structure, Hirshfeld Surface Analysis, DFT Calculations, and Molecular Docking Studies of Nickel(II) Complex with Thiosemicarbazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Introduction
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a derivative of thiosemicarbazide, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The unique structural motif, featuring a hydrazinecarbothioamide core linked to a dimethylphenyl group, imparts a range of potential biological activities and coordination properties. Thiosemicarbazones, derived from these parent compounds, have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. The biological activity is often influenced by the nature of the substituents on the aromatic ring.
This technical guide provides a comprehensive overview of the structural elucidation of this compound. We will detail a robust synthetic protocol and a multi-pronged analytical approach for the unambiguous confirmation of its molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis and characterization of novel thiosemicarbazide derivatives. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Molecular Structure and Synthetic Strategy
The structural elucidation of a molecule begins with a clear understanding of its constituent parts and a reliable method for its synthesis.
Caption: Molecular structure of this compound.
A logical and efficient synthetic route to this compound involves a two-step process starting from commercially available 3,4-dimethylaniline. This method is advantageous due to the accessibility of the starting materials and the generally high yields of the reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of 3,4-Dimethylphenyl isothiocyanate
-
In a well-ventilated fume hood, a solution of 3,4-dimethylaniline (1 equivalent) in chloroform is added to a vigorously stirred biphasic mixture of chloroform and water.
-
Thiophosgene (1.1 equivalents) is added dropwise to the mixture while maintaining the temperature at 0-5 °C using an ice bath.
-
The reaction mixture is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 3,4-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
A solution of 3,4-dimethylphenyl isothiocyanate (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution at room temperature.[1]
-
A precipitate typically forms within 30 minutes. The reaction mixture is stirred for an additional 2-3 hours to ensure complete reaction.
-
The resulting solid is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a white crystalline solid.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic and spectrometric techniques is employed to confirm the structure of the synthesized compound.
Caption: Workflow for the structural elucidation of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.
Experimental Protocol:
-
A sample of the synthesized compound (~5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer.
Predicted ¹H NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | Singlet | 1H | NH | The proton attached to the phenyl-bearing nitrogen is expected to be deshielded. |
| ~8.9 | Singlet | 1H | NH | The proton of the hydrazine moiety adjacent to the thiocarbonyl group. |
| ~7.3 | Singlet | 1H | Ar-H | Aromatic proton ortho to the NH group. |
| ~7.1 | Doublet | 1H | Ar-H | Aromatic proton meta to the NH group. |
| ~6.9 | Doublet | 1H | Ar-H | Aromatic proton para to the NH group. |
| ~4.6 | Broad Singlet | 2H | NH₂ | Protons of the terminal amino group. |
| ~2.2 | Singlet | 6H | 2 x CH₃ | Protons of the two methyl groups on the aromatic ring. |
Note: Chemical shifts are approximate and based on data from similar structures.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
Experimental Protocol:
-
A sample of the synthesized compound (~20-30 mg) is dissolved in DMSO-d₆.
-
The solution is transferred to an NMR tube.
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at 100 or 125 MHz.
Predicted ¹³C NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C=S | The thiocarbonyl carbon is highly deshielded.[2][3] |
| ~137 | Ar-C | Quaternary aromatic carbon attached to the NH group. |
| ~135 | Ar-C | Quaternary aromatic carbon with a methyl substituent. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-C | Quaternary aromatic carbon with a methyl substituent. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~20 | CH₃ | Carbon of the methyl group at position 4. |
| ~19 | CH₃ | Carbon of the methyl group at position 3. |
Note: Chemical shifts are approximate and based on data from analogous compounds.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
A small amount of the dry, solid sample is mixed with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Predicted IR Absorption Bands and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3100 | Medium-Strong | N-H stretching | NH and NH₂ groups[5] |
| 3050-3000 | Weak-Medium | C-H stretching | Aromatic C-H |
| 2980-2850 | Weak-Medium | C-H stretching | Methyl C-H |
| ~1600 | Medium | N-H bending | NH₂ scissoring |
| 1550-1500 | Strong | C=C stretching | Aromatic ring |
| ~1250 | Strong | C=S stretching | Thiocarbonyl group[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is recorded in positive ion mode.
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion Peak [M+H]⁺: The most crucial piece of information is the molecular weight. For C₉H₁₃N₃S, the expected monoisotopic mass is 195.08 Da. The ESI mass spectrum should show a prominent peak at m/z 196.09 corresponding to the protonated molecule [M+H]⁺.
-
Major Fragmentation Pathways:
-
Loss of NH₃ (17 Da) from the molecular ion.
-
Cleavage of the N-N bond, leading to fragments corresponding to the dimethylphenyl isothiocyanate radical cation and the aminyl radical.
-
Fragmentation of the dimethylphenyl ring.
-
X-ray Crystallography (Optional but Definitive)
For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol:
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K).
-
The crystal structure is solved and refined using specialized software.
Expected Outcomes:
-
Precise bond lengths, bond angles, and torsion angles.
-
Confirmation of the molecular conformation in the solid state.
-
Information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.[7]
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic approach that combines a reliable synthesis with a suite of modern analytical techniques. The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and self-validating picture of the molecule's structure. While spectroscopic and spectrometric data are often sufficient for unambiguous identification, single-crystal X-ray diffraction offers the ultimate confirmation of the molecular architecture. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers working on the synthesis and characterization of novel thiosemicarbazide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocols for the In Vitro Characterization of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Introduction
The thiosemicarbazide scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a diverse range of biological activities.[1][2] Derivatives of this class have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, antifungal, and antioxidant agents.[3][4][5][6] The mechanism of action for these compounds is often multifaceted, ranging from the chelation of essential metal ions, which can inhibit enzymes like ribonucleotide reductase, to the scavenging of reactive oxygen species (ROS).[3]
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide belongs to this promising class of compounds. Preliminary studies on related N-(dimethylphenyl)hydrazinecarbothioamides have indicated potent antioxidant properties and suggest that their derivatives may act as effective inhibitors of cancer cell proliferation, for instance, against the MCF-7 breast cancer cell line.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed, validated protocols for the initial in vitro characterization of this compound. The following sections detail three fundamental assays to robustly assess its potential antiproliferative, antioxidant, and enzyme-inhibiting activities. The rationale behind key experimental steps is provided to ensure both technical accuracy and reproducibility.
Part 1: Preliminary Considerations and Compound Handling
Scientific integrity begins with the proper handling and preparation of the test compound. The physicochemical properties of this compound dictate its handling in aqueous buffer systems typical for biological assays.
1.1. Solubility and Stock Solution Preparation
Like many aromatic organic compounds, this compound exhibits low solubility in aqueous solutions. Therefore, a high-quality, anhydrous organic solvent is required for initial dissolution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and general compatibility with in vitro assays at low final concentrations (<0.5% v/v).
Protocol for 10 mM Stock Solution:
-
Accurately weigh 2-5 mg of this compound (MW: 195.29 g/mol ) using an analytical balance.
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / 195.29 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication step may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Part 2: Protocol for Assessing Antiproliferative Activity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials and Reagents
| Reagent/Material | Specifications |
| Target Cancer Cell Line | e.g., MCF-7, HL-60, PC-3 |
| Complete Growth Medium | e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen/Strep |
| This compound | 10 mM stock in DMSO |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | Anhydrous DMSO or 0.01 M HCl in 10% SDS |
| 96-well flat-bottom cell culture plates | Sterile, tissue-culture treated |
| Phosphate Buffered Saline (PBS) | Sterile, pH 7.4 |
| Microplate Spectrophotometer | Capable of reading absorbance at 570 nm |
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blanks (medium only).
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Compound Preparation: Prepare a series of dilutions (e.g., 100 µM to 0.1 µM) of the test compound from the 10 mM stock using complete growth medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add medium with the equivalent DMSO concentration to the vehicle control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours. Monitor for the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 3: Protocol for Assessing Antioxidant Activity via DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[8] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[5][9]
Experimental Workflow: DPPH Assay
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
application of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide in antimicrobial studies
An in-depth guide to the antimicrobial evaluation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a promising thiosemicarbazide derivative for novel drug discovery.
Introduction: A Renewed Search for Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of combating multidrug-resistant pathogens. Thiosemicarbazides, a class of compounds characterized by the -NH-NH-C(=S)NH- functional group, and their derivatives, thiosemicarbazones, have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Their therapeutic potential is often linked to their ability to chelate metal ions or interact with key biological targets within microbial cells.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of This compound . We will delve into its synthesis, hypothesized mechanism of action, and detailed, field-proven protocols for assessing its antimicrobial efficacy. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing preclinical research.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate. This straightforward condensation reaction provides a reliable route to the target compound.
General Synthesis Protocol:
-
Dissolve 3,4-dimethylphenyl isothiocyanate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature with continuous stirring.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours) to ensure complete reaction.[4]
-
Cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified this compound.[4]
Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Hypothesized Mechanism of Antimicrobial Action
While the precise mechanism for this compound requires specific investigation, the broader class of thiosemicarbazide derivatives is known to exert antimicrobial effects through several potential pathways.[2] These compounds often act as multifaceted inhibitors, disrupting essential cellular processes in bacteria.
Potential Molecular Targets:
-
Inhibition of Type IIA Topoisomerases: A primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV.[3][5] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By interfering with their function, thiosemicarbazides can halt bacterial proliferation.[3] Some derivatives have been shown to specifically inhibit the ATPase activity of these enzymes.[5]
-
Disruption of Cell Membrane Integrity: Thiosemicarbazones have been found to disrupt bacterial cell membranes, leading to leakage of intracellular components and ultimately, cell death.[1]
-
Enzyme Inhibition: The toxophoric imine group (-C=N) present in many thiosemicarbazone derivatives can form hydrogen bonds with the active sites of various cellular enzymes, interfering with normal metabolic processes.[1]
The following diagram illustrates these potential pathways.
Caption: Hypothesized antimicrobial pathways for thiosemicarbazide derivatives.
Application Protocols for Antimicrobial Studies
To comprehensively evaluate the antimicrobial potential of this compound, a tiered approach starting with qualitative screening followed by quantitative assays is recommended.
Protocol 1: Agar Disk Diffusion Test (Qualitative Screening)
This method serves as an initial screen to determine if the compound possesses any antimicrobial activity against the selected microorganisms.[6] It is based on the principle that an antimicrobial agent will diffuse from a paper disk into an agar medium inoculated with a test organism, creating a zone of inhibition where growth is prevented.[7][8]
Materials:
-
This compound (Test Compound)
-
Sterile 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates[7]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Positive control antibiotic disks (e.g., Vancomycin, Meropenem)[9]
-
Negative control disks (impregnated with solvent, e.g., DMSO)
-
Sterile cotton swabs, forceps, and micropipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[11] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each swabbing to ensure a uniform lawn of growth.[12] Allow the plate to dry for 5-15 minutes.
-
Disk Preparation and Placement: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ) onto the inoculated agar surface.[1] Also, place positive and negative control disks. Ensure disks are placed at least 24 mm apart and 15 mm from the edge of the plate.[7] Gently press each disk to ensure complete contact with the agar.[7]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.[7]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[13][14][15]
Materials:
-
Test Compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains and 0.5 McFarland standard suspension
-
Positive control antibiotic (with known MIC)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves 50 µL in each well (1-10) with serially diluted compound.
-
Controls:
-
Inoculum Preparation and Inoculation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13][15] Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each test well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[16]
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).[14][16] This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC is determined. It establishes the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][17][18]
Materials:
-
Results from the completed MIC test (96-well plate)
-
Sterile MHA plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[10]
-
Plating: From each of these clear wells, take a 10-100 µL aliquot and spread it onto a labeled MHA plate. Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[10]
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][18]
Data Presentation and Analysis
Organizing the results into a clear, concise format is crucial for analysis and comparison.
Table 1: Representative Data Summary for Antimicrobial Activity
| Bacterial Strain | ATCC Number | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | e.g., 18 | e.g., 8 | e.g., 16 | 2 | Bactericidal |
| E. coli | 25922 | e.g., 10 | e.g., 64 | e.g., >256 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | e.g., 0 | e.g., >256 | e.g., >256 | - | Resistant |
Analysis of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocols described.
Caption: Step-by-step workflow for antimicrobial susceptibility testing.
References
- 1. ashdin.com [ashdin.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide | MDPI [mdpi.com]
- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for the Investigation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide as a Potential Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide as a potential enzyme inhibitor. Thiosemicarbazide and its derivatives represent a class of compounds with a broad spectrum of biological activities, including the inhibition of various enzymes. This application note outlines the rationale for screening this specific compound, its physicochemical properties, and detailed protocols for a panel of enzymatic assays to assess its inhibitory potential. The proposed target enzymes include tyrosinase, cholinesterases, carbonic anhydrases, and topoisomerase II, based on the known activities of structurally related molecules. The methodologies provided are designed to be robust and adaptable, enabling the determination of key inhibitory parameters such as IC50 and the elucidation of the mechanism of action.
Introduction: The Rationale for Investigating this compound
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery and development. Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention[1][2]. The thiosemicarbazide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. A significant portion of these biological effects can be attributed to the inhibition of specific enzymes.
This compound belongs to this promising class of compounds. The presence of the hydrazinecarbothioamide moiety suggests a potential for metal chelation and interaction with the active sites of metalloenzymes. Furthermore, the dimethylphenyl group can influence the compound's lipophilicity and steric interactions, potentially conferring selectivity and potency. While direct studies on the enzyme inhibitory properties of this compound are limited, extensive research on analogous thiosemicarbazones and N-aryl hydrazinecarbothioamides provides a strong rationale for its investigation against several key enzyme families. For instance, various thiosemicarbazone derivatives have demonstrated potent inhibitory activity against enzymes such as tyrosinase, carbonic anhydrases, cholinesterases, and topoisomerases.
This application note provides a roadmap for the systematic evaluation of this compound as a potential enzyme inhibitor, from initial screening to preliminary mechanistic studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental for designing and interpreting biological assays. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H13N3S | [3] |
| Molecular Weight | 195.28 g/mol | [3] |
| CAS Number | 6610-33-9 | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | 320.2°C at 760 mmHg | [3] |
| Density | 1.228 g/cm³ | [3] |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 82.2 Ų | [3] |
Proposed Enzyme Targets and Screening Strategy
Based on the activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives, the following enzymes are proposed as primary targets for screening this compound.
Caption: Proposed workflow for screening this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for assessing the inhibitory activity of this compound against the proposed enzyme targets. It is crucial to include appropriate positive and negative controls in all assays.
General Reagent Preparation and Handling
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in the appropriate assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Solutions: Prepare enzyme solutions in their respective recommended buffers. Keep enzyme solutions on ice during the experiment to maintain activity.
-
Substrate Solutions: Prepare substrate solutions fresh before each experiment, as they may be prone to degradation or auto-oxidation.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically at approximately 475 nm[4].
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Tyrosinase Solution: Prepare a working solution of mushroom tyrosinase (e.g., 100-200 units/mL) in cold phosphate buffer.
-
L-DOPA Solution: Prepare a solution of L-DOPA (e.g., 2 mM) in phosphate buffer. Prepare this solution fresh.
-
Test Compound Dilutions: Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilutions or positive/negative controls to the respective wells.
-
Add 20 µL of the tyrosinase solution to all wells except for the blank wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5][6]. The absorbance is measured at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Galantamine or Donepezil (positive control)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of AChE or BChE in phosphate buffer.
-
Substrate Solution: Prepare a solution of ATCI or BTCI in deionized water. Prepare fresh.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.
-
Test Compound Dilutions: Prepare serial dilutions of this compound and the positive control in phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilutions or positive/negative controls.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Measure the absorbance at 412 nm in kinetic mode for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm[7][8].
Materials and Reagents:
-
Human or bovine carbonic anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile or DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
CA-II Solution: Prepare a working solution of CA-II in cold Tris-HCl buffer.
-
p-NPA Solution: Prepare a stock solution of p-NPA in acetonitrile or DMSO. Prepare fresh.
-
Test Compound Dilutions: Prepare serial dilutions of this compound and acetazolamide in Tris-HCl buffer.
-
-
Assay Procedure (96-well plate):
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound dilutions or positive/negative controls.
-
Add 10 µL of the CA-II solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition as described previously.
-
Determine the IC50 value.
-
Topoisomerase II Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. The catenated kDNA network cannot enter an agarose gel, while the decatenated minicircles can. Inhibition of the enzyme results in a decrease in the amount of decatenated DNA[9][10].
Materials and Reagents:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Etoposide or Doxorubicin (positive control)
-
Topo II Assay Buffer (containing ATP and MgCl2)
-
Loading Dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.
-
Include a no-enzyme control, an enzyme-only control, and a positive control.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Incubate further to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibited samples will show a higher amount of catenated kDNA (stuck in the well) and a lower amount of decatenated minicircles compared to the enzyme-only control.
-
Quantify the band intensities to determine the extent of inhibition.
-
Elucidation of Inhibition Mechanism
For compounds that exhibit significant inhibitory activity (low IC50 values), it is essential to determine the mechanism of inhibition. This is typically achieved by performing enzyme kinetic studies.
Caption: Workflow for determining the mechanism of enzyme inhibition.
By measuring the initial reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk or other linearized plots can be generated. The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for the initial investigation of this compound as a potential enzyme inhibitor. The structural features of this compound warrant a systematic screening against a panel of clinically relevant enzymes. Positive results from these initial screens will pave the way for more in-depth studies, including determination of the inhibition mechanism, evaluation of selectivity against related enzymes, and structure-activity relationship (SAR) studies with synthesized analogs. Ultimately, this line of inquiry could lead to the identification of novel lead compounds for the development of new therapeutic agents.
References
- 1. Mechanistic basis of enzyme-targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial for Special Issue “New Insight: Enzymes as Targets for Drug Development in Current Issues in Molecular Biology” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6610-33-9(this compound) | Kuujia.com [nl.kuujia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] Thiosemicarbazones, derived from thiosemicarbazides, are known to exert their anticancer effects through various mechanisms, such as the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis, and the chelation of metal ions like iron, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[4][5][6] These cellular events can trigger cell cycle arrest and induce apoptosis, making this class of compounds promising candidates for novel cancer therapeutics.[5][7]
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the anticancer efficacy of this compound. The protocols outlined herein are designed to systematically assess the compound's cytotoxic and cytostatic effects, elucidate its mechanism of action at the cellular level, and provide a pathway toward preclinical in vivo validation.
Section 1: Initial Compound Characterization and In Vitro Screening
The initial phase of efficacy testing focuses on determining the fundamental physicochemical properties of this compound and its general cytotoxic effects on a panel of cancer cell lines.
Physicochemical Property Assessment
A thorough understanding of the compound's solubility and stability is paramount for accurate and reproducible in vitro and in vivo studies.
Protocol 1: Solubility and Stability Assessment
-
Solubility Determination:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution in cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) to a range of concentrations.
-
Visually inspect each dilution for precipitation or cloudiness.
-
For a more quantitative measure, use techniques like nephelometry or UV-Vis spectroscopy to determine the maximum soluble concentration.
-
-
Stability in Culture Media:
-
Incubate the highest soluble concentration of the compound in cell culture media at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the parent compound remaining. This will establish the compound's stability under experimental conditions.
-
In Vitro Cytotoxicity Profiling
The initial screening for anticancer activity involves assessing the compound's ability to inhibit cancer cell growth and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[8]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[1]
-
Table 1: Example Data Representation for MTT Assay Results
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | This compound | [Insert Value] |
| A549 | This compound | [Insert Value] |
| HCT116 | This compound | [Insert Value] |
| MCF-7 | Doxorubicin (Positive Control) | [Insert Value] |
| A549 | Doxorubicin (Positive Control) | [Insert Value] |
| HCT116 | Doxorubicin (Positive Control) | [Insert Value] |
Section 2: Elucidation of the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. This involves determining its effects on the cell cycle and its ability to induce apoptosis.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[5] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[11]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
dot
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12] Several assays can be employed to detect and quantify apoptosis.
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Caspases are a family of proteases that are central to the execution of apoptosis.[13] Measuring the activity of key executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction.
Protocol 5: Caspase-3 Activity Assay
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Lyse the cells in a chilled lysis buffer.[14]
-
-
Fluorometric Assay:
-
Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[14]
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Quantify the caspase-3 activity relative to the untreated control.
-
Caption: Workflow for In Vivo Xenograft Study.
Conclusion
The experimental design detailed in these application notes provides a robust and comprehensive strategy for evaluating the anticancer efficacy of this compound. By systematically progressing from initial in vitro screening to mechanistic studies and finally to in vivo validation, researchers can generate the critical data necessary to support the further development of this compound as a potential cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Introduction
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a member of the thiosemicarbazide class of compounds. Thiosemicarbazides are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions or interact with biological macromolecules, activities that are highly dependent on their structure and concentration.[2]
Accurate and precise quantification of this compound is therefore critical during various stages of drug development, from synthesis and formulation to pharmacokinetic and stability studies. This application note provides detailed protocols for two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
Principle
High-Performance Liquid Chromatography is a premier technique for separating, identifying, and quantifying components in a mixture. This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar organic molecule, will partition between the mobile and stationary phases. Its retention time will be influenced by the specific composition of the mobile phase. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure consistent ionization of the analyte, leading to sharper peaks and improved reproducibility.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol
1.3.1. Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
1.3.2. Instrumentation
-
HPLC system with isocratic pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chromatography Data System (CDS) software
1.3.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm |
| Run Time | 10 minutes |
1.3.4. Procedure
-
Mobile Phase Preparation: Combine 600 mL of acetonitrile with 400 mL of deionized water. Add 1 mL of formic acid and mix thoroughly. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the calibration standards, followed by the sample solutions.
Method Validation
A self-validating system is essential for trustworthy results. The method should be validated according to International Council for Harmonisation (ICH) guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blank and placebo components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for at least three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
UV-Vis Spectrophotometric Method
Principle
UV-Vis spectrophotometry is a rapid and cost-effective technique for quantifying compounds with chromophores (light-absorbing groups). This compound contains aromatic rings and a thioamide group, which are strong chromophores. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard curve, the concentration of an unknown sample can be determined. The choice of solvent is critical; it must dissolve the compound and be transparent in the wavelength range of interest.[7]
Experimental Workflow: UV-Vis Analysis
Caption: Workflow for the quantification of this compound by UV-Vis.
Protocol
2.3.1. Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Spectroscopic grade Ethanol
-
Quartz cuvettes (1 cm path length)
2.3.2. Instrumentation
-
Double-beam UV-Vis Spectrophotometer
2.3.3. Procedure
-
Determination of λmax: Prepare a ~10 µg/mL solution of the reference standard in ethanol. Scan the solution from 400 nm to 200 nm against an ethanol blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with ethanol.
-
Sample Preparation: Prepare a sample solution in ethanol with an expected concentration within the calibration range.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using ethanol as a blank. Measure the absorbance of each calibration standard and the sample solution.
Method Validation
The spectrophotometric method should also be validated to ensure its performance.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0% |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. |
Conclusion
Both the HPLC-UV and UV-Vis spectrophotometric methods presented provide reliable and robust means for the quantification of this compound. The choice of method will depend on the specific application. The HPLC method offers higher specificity and is ideal for analyzing complex matrices where excipients or impurities may be present. The UV-Vis method is faster, simpler, and more cost-effective, making it suitable for routine analysis of pure substances or simple formulations. Both protocols are designed to be self-validating, ensuring the generation of accurate and trustworthy data crucial for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols for Assessing the Antifungal Activity of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Abstract: The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. Hydrazinecarbothioamide derivatives have shown promise as a scaffold for antimicrobial compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro antifungal activity of a novel compound, using n-(3,4-Dimethylphenyl)hydrazinecarbothioamide as a representative example. Detailed, step-by-step protocols for standardized methods, including broth microdilution and agar disk diffusion, are presented, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The rationale behind experimental choices, data interpretation, and quality control measures are discussed to ensure the generation of reliable and reproducible results.
Introduction: The Rationale for Antifungal Susceptibility Testing
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals[1][2]. The current arsenal of antifungal drugs is limited, and the rise of resistance further complicates clinical management[1][3]. Consequently, there is an urgent need for new antifungal agents with novel mechanisms of action.
Hydrazinecarbothioamides, a class of thiosemicarbazide derivatives, have garnered scientific interest due to their diverse biological properties, including antibacterial, anticancer, and antifungal activities[4][5]. The core thiosemicarbazide group (-NH-CS-NH-NH2) is believed to be crucial for these biological effects[4][5]. While numerous studies have explored the synthesis and antimicrobial potential of various hydrazinecarbothioamide derivatives[6][7][8], a standardized approach to evaluating a new candidate, such as this compound, is essential for determining its potential as a therapeutic agent.
This guide provides detailed protocols for the initial in vitro evaluation of the antifungal activity of this compound. The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Fungicidal Concentration (MFC) of the compound against a panel of clinically relevant fungal species.
Foundational Methodologies for Antifungal Screening
Two principal methods form the cornerstone of in vitro antifungal susceptibility testing: broth microdilution and agar disk diffusion. These methods are well-standardized, cost-effective, and provide the initial data on a compound's spectrum and potency.[9][10]
-
Broth Microdilution: This is considered the gold-standard method for determining the MIC of an antifungal agent.[9][11] It involves challenging a standardized inoculum of a fungus with serial dilutions of the test compound in a liquid growth medium.[9][12] The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.[13]
-
Agar Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antifungal activity.[9][14] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a fungus. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.[9]
The choice of method depends on the screening stage. Broth microdilution is quantitative and ideal for determining precise MIC values, while disk diffusion is simpler and can be used for initial high-throughput screening.[9][11]
Logical Workflow for Antifungal Assessment
The following diagram illustrates a logical workflow for the initial assessment of a novel compound like this compound.
Caption: Workflow for assessing antifungal activity.
Detailed Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Test
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A2 documents and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[9][12][13][15] It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.
3.1.1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Glucose
-
Sterile, U-bottom 96-well microtiter plates
-
Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or hemocytometer
-
Sterile reagent reservoirs and multichannel pipettes
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
3.1.2. Preparation of Media and Reagents
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to a pH of 7.0 at 25°C with MOPS.[9] For yeast testing, supplement with glucose to a final concentration of 0.2%.[9] For molds, a 2% glucose supplement may be used.[13] Sterilize by filtration.
-
Compound Stock Solution: Accurately weigh the this compound powder and dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Positive Control Stock Solution: Prepare a stock solution of a standard antifungal (e.g., fluconazole) in a suitable solvent (e.g., water or DMSO) at a known concentration.
3.1.3. Inoculum Preparation
The goal is to achieve a final inoculum concentration in the microtiter plate wells of 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[9]
-
Yeast Inoculum (Candida spp., Cryptococcus neoformans):
-
Subculture the yeast from frozen stock onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 30-35°C for 24-48 hours to obtain isolated colonies.[12]
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Prepare a working suspension by diluting this stock 1:100 followed by a 1:20 dilution in RPMI-MOPS medium to achieve the final target concentration.[9]
-
-
Mold Inoculum (Aspergillus spp.):
-
Grow the mold on potato dextrose agar (PDA) slants at 35°C for 5-7 days until conidia are formed.
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by plating serial dilutions.
-
3.1.4. Assay Procedure
-
Plate Setup:
-
Add 100 µL of RPMI-MOPS medium to wells in columns 2 through 12 of a 96-well plate.
-
In column 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (medium only, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
3.1.5. Data Interpretation
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
For yeasts, this can be determined visually or by using a microplate reader to measure optical density (OD) at a specific wavelength (e.g., 450 nm).[16]
| Parameter | Description | Reference |
| Medium | RPMI 1640 + MOPS, pH 7.0 | [9] |
| Inoculum (Yeast) | 0.5–2.5 x 10³ cells/mL | [9] |
| Inoculum (Mold) | 0.4–5 x 10⁴ CFU/mL | [13] |
| Incubation | 35°C, 24h (yeast), 48-72h (mold) | [9][13] |
| Endpoint | Lowest concentration with ≥50% growth inhibition | [16] |
Protocol 2: Agar Disk Diffusion Susceptibility Test
This method is a simpler alternative for preliminary screening and is based on CLSI document M44.[17]
3.2.1. Materials
-
This compound
-
Sterile solvent (e.g., DMSO)
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]
-
Sterile petri dishes (100 mm or 150 mm)
-
Fungal strains and materials for inoculum preparation (as in Protocol 3.1)
-
Sterile swabs
-
Incubator (35°C)
-
Positive control antifungal disks (e.g., Fluconazole)
3.2.2. Preparation of Media and Reagents
-
Agar Plates: Prepare MHA with glucose and methylene blue according to the manufacturer's instructions. Pour 20-25 mL into 100 mm petri dishes to a uniform depth of approximately 4 mm. Allow to solidify and dry before use.
-
Compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Apply a precise volume (e.g., 10-20 µL) of the solution onto sterile paper disks to achieve a specific drug load per disk (e.g., 10, 20, 50 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
3.2.3. Inoculum Preparation and Plating
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 3.1.3.
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
3.2.4. Assay Procedure
-
Aseptically place the prepared compound disks and a positive control disk onto the inoculated agar surface.
-
Ensure the disks are firmly in contact with the agar.
-
Invert the plates and incubate at 35°C for 20-24 hours.
3.2.5. Data Interpretation
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is proportional to the antifungal activity of the compound.
-
While there are no established breakpoints for novel compounds, the zone diameter can be used to rank the relative activity against different fungal strains.[9]
| Parameter | Description | Reference |
| Medium | Mueller-Hinton Agar + 2% Glucose + Methylene Blue | [9] |
| Inoculum | 0.5 McFarland Standard | [9] |
| Incubation | 35°C, 20-24 hours | [17] |
| Endpoint | Diameter of the zone of inhibition (mm) | [14] |
Advanced and Mechanistic Assays
Following the initial determination of MIC, further studies can be conducted to understand the nature of the antifungal activity (fungistatic vs. fungicidal) and potential mechanisms of action.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
-
Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate (e.g., SDA).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate.
Investigating Mechanism of Action
While beyond the scope of initial screening, understanding the mechanism of action is crucial for drug development. Thiosemicarbazides and their derivatives have been suggested to act via multiple mechanisms, including inhibition of DNA synthesis or disruption of cell membrane integrity.[5] Preliminary mechanistic insights can be gained through assays such as:
-
Ergosterol Binding Assay: To determine if the compound interacts with the fungal cell membrane sterol.
-
Cell Viability Staining: Using dyes like propidium iodide to assess membrane damage.
Caption: Potential antifungal mechanisms of action.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro assessment of the antifungal activity of this compound. By adhering to standardized methodologies from CLSI and EUCAST, researchers can generate reliable and comparable data. Positive results from these primary screens, such as low MIC values against a broad spectrum of fungi, would warrant further investigation, including cytotoxicity assays against mammalian cell lines, in vivo efficacy studies in animal models, and detailed mechanism of action studies. The systematic evaluation of novel chemical entities like hydrazinecarbothioamides is a critical step in the pipeline for discovering the next generation of antifungal therapies.
References
- 1. Identification of novel antifungal compounds using a HTS activity-selectivity assay [publica.fraunhofer.de]
- 2. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 8. turkjps.org [turkjps.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for High-Throughput Screening of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide Analogs
Introduction: Targeting Cancer with Novel Thiosemicarbazone Analogs
The global pursuit of novel anticancer therapeutics has led to the investigation of diverse chemical scaffolds with the potential to selectively target cancer cells. Among these, thiosemicarbazones have emerged as a promising class of compounds with a wide spectrum of antitumor activity, including efficacy against leukemia, pancreatic cancer, and breast cancer.[1][2][3] The compound n-(3,4-Dimethylphenyl)hydrazinecarbothioamide belongs to this class, and its analogs represent a valuable library for identifying next-generation cancer therapies.
The anticancer mechanism of thiosemicarbazones is often multifaceted, with two primary and well-documented targets being ribonucleotide reductase (RR) and topoisomerase II (Topo II).[4][5] Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[4][6] Its inhibition effectively halts DNA replication and repair, leading to cell cycle arrest and apoptosis. Topoisomerase II is another essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4][5] Inhibition of Topo II leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analogs. We will detail both biochemical and cell-based HTS assays designed to identify potent inhibitors of ribonucleotide reductase and topoisomerase II, as well as to assess the general cytotoxicity of these compounds. The protocols provided herein are designed to be robust, reproducible, and scalable for the efficient screening of large compound libraries.
High-Throughput Screening Workflow
A typical HTS workflow for the evaluation of this compound analogs involves a primary screen to identify "hit" compounds, followed by secondary and confirmatory assays to validate these hits and elucidate their mechanism of action.
Figure 1: A generalized high-throughput screening cascade for the discovery of anticancer compounds.
Biochemical High-Throughput Screening Assays
Biochemical assays offer a direct measure of a compound's ability to interact with a purified molecular target, providing a clean and mechanistic readout.[7] For the screening of this compound analogs, we will focus on assays for the two primary targets of thiosemicarbazones: ribonucleotide reductase and topoisomerase II.
Ribonucleotide Reductase Inhibition Assay: A Fluorescence Polarization-Based Approach
Principle: This assay quantifies the inhibition of ribonucleotide reductase by measuring the binding of a fluorescently labeled substrate analog to the enzyme. In the absence of an inhibitor, the fluorescent probe binds to the large RR enzyme, resulting in a high fluorescence polarization (FP) signal. When an inhibitor from the analog library binds to the enzyme, it displaces the fluorescent probe, leading to a decrease in the FP signal. This homogenous, no-wash format is highly amenable to HTS.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of purified human ribonucleotide reductase (R1 and R2 subunits) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare a 2X solution of a fluorescently labeled substrate analog (e.g., a fluorescently tagged ribonucleotide) in assay buffer.
-
Prepare a 100X stock of the this compound analog library in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 0.2 µL of the 100X compound library to the appropriate wells. For control wells, add 0.2 µL of DMSO (negative control) or a known RR inhibitor like hydroxyurea (positive control).
-
Add 10 µL of the 2X RR enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Add 10 µL of the 2X fluorescent probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate filters.
-
Data Analysis and Interpretation:
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
Where:
-
FP_sample is the fluorescence polarization of the test compound.
-
FP_min is the average fluorescence polarization of the positive control.
-
FP_max is the average fluorescence polarization of the negative control.
A higher percentage of inhibition indicates a more potent inhibitor of ribonucleotide reductase.
Topoisomerase II Inhibition Assay: A DNA Relaxation-Based Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II. In the presence of ATP, Topo II relaxes supercoiled DNA. The different topological states of DNA (supercoiled vs. relaxed) can be distinguished using a DNA intercalating dye (e.g., PicoGreen). When the dye binds to relaxed DNA, its fluorescence is significantly higher than when it binds to supercoiled DNA. Therefore, inhibitors of Topo II will result in a lower fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of purified human topoisomerase IIα in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 125 mM KCl, 10 mM MgCl2, 0.5 mM EDTA, 0.1 mM DTT).
-
Prepare a 2X solution of supercoiled plasmid DNA (e.g., pBR322) and ATP in assay buffer.
-
Prepare a 100X stock of the this compound analog library in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 0.2 µL of the 100X compound library to the appropriate wells. For control wells, add 0.2 µL of DMSO (negative control) or a known Topo II inhibitor like etoposide (positive control).
-
Add 10 µL of the 2X Topo II enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of the 2X supercoiled DNA and ATP solution to all wells to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Add 20 µL of PicoGreen dye (diluted in assay buffer) to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity on a plate reader.
-
Data Analysis and Interpretation:
The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - [(FI_sample - FI_min) / (FI_max - FI_min)])
Where:
-
FI_sample is the fluorescence intensity of the test compound.
-
FI_min is the average fluorescence intensity of the positive control.
-
FI_max is the average fluorescence intensity of the negative control.
A higher percentage of inhibition indicates a more potent inhibitor of topoisomerase II.
Cell-Based High-Throughput Screening Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity, as they account for factors such as cell permeability and metabolism.[7]
Cytotoxicity Assay: A Resazurin-Based Cell Viability Assay
Principle: This assay measures the metabolic activity of living cells as an indicator of cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells. Cytotoxic compounds will reduce the metabolic activity of the cells, resulting in a lower fluorescence signal.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or a leukemia cell line) in the appropriate growth medium.
-
Seed the cells into 384-well clear-bottom plates at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a 10X serial dilution of the this compound analog library in cell culture medium.
-
Remove the old medium from the cell plates and add 20 µL of the diluted compound solutions to the respective wells. For control wells, add medium with DMSO (negative control) or a known cytotoxic agent like doxorubicin (positive control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity on a plate reader.
-
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = 100 * (1 - [(FI_sample - FI_min) / (FI_max - FI_min)])
Where:
-
FI_sample is the fluorescence intensity of the test compound.
-
FI_min is the average fluorescence intensity of the positive control.
-
FI_max is the average fluorescence intensity of the negative control.
A higher percentage of cytotoxicity indicates a more potent cytotoxic compound. From the dose-response data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated.
Assay Validation and Quality Control
To ensure the reliability and robustness of the HTS data, it is crucial to validate each assay. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable assay |
| < 0 | Unacceptable assay |
A Z'-factor should be calculated for each screening plate to monitor the performance of the assay over time.
Data Visualization and Hit Selection
The data from the primary screens can be visualized to identify "hits" that meet predefined activity criteria.
Figure 2: A flowchart illustrating the process of hit selection from primary screening data.
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust framework for the identification and characterization of novel anticancer agents from a library of this compound analogs. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent inhibitors of key cancer targets like ribonucleotide reductase and topoisomerase II, and assess their cytotoxic effects. Rigorous assay validation and careful data analysis are paramount to the success of any HTS campaign, ensuring the identification of high-quality hits for further drug development.
References
- 1. Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support center for the synthesis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important thiosemicarbazide derivative. Thiosemicarbazides are crucial intermediates in the synthesis of various bioactive heterocyclic compounds.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis in your laboratory.
I. Reaction Overview and Mechanism
The primary route for synthesizing this compound involves the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate. This reaction is a nucleophilic addition where the nitrogen atom of hydrazine attacks the electrophilic carbon of the isothiocyanate group.
An alternative, though less common, pathway is the reaction of 3,4-dimethylphenylhydrazine with a thiocyanate salt.[3] This guide will focus on the more prevalent isothiocyanate and hydrazine hydrate method.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing a significantly low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge and can stem from several factors.[4] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for an extended period, typically 2-5 hours, can enhance the yield.[5] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction duration.[5]
-
-
Purity of Reactants: Impurities in the starting materials, 3,4-dimethylphenyl isothiocyanate or hydrazine hydrate, can interfere with the reaction.
-
Solution: Ensure the high purity of your reactants. If necessary, distill the 3,4-dimethylphenyl isothiocyanate and use a fresh, high-purity source of hydrazine hydrate. The presence of water can be particularly problematic, so using anhydrous solvents is advisable.[4]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: While ethanol is a commonly used solvent, exploring other options like methanol or tetrahydrofuran (THF) may be beneficial.[6] Temperature control is also critical; while reflux is often necessary, excessive heat can lead to degradation. A systematic optimization of the reaction temperature may be required.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Careful control of reaction stoichiometry and temperature can minimize side reactions. Adding the isothiocyanate dropwise to the hydrazine solution can sometimes prevent the formation of undesired dimers or polymers.
-
Issue 2: Formation of an Unexpected Precipitate or Oily Product
Question: During my synthesis, I observed the formation of an unexpected crystalline precipitate or an oily goo instead of the expected solid product. What could this be and how should I proceed?
Answer: The formation of unexpected materials can be due to side reactions or issues with product isolation.
-
Possible Side Products: One common side reaction is the formation of 1,6-disubstituted 2,5-dithiobiureas or other extended urea-like structures, especially if there are impurities in the starting materials.[7]
-
Solution: Characterize the unexpected product using techniques like NMR, IR, and mass spectrometry to identify its structure. This information will provide insights into the side reactions occurring and guide adjustments to the reaction conditions.
-
-
Product Crystallization Issues: The desired product may be an oil or may have difficulty crystallizing from the reaction mixture.
-
Solution: If an oily product is obtained, try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product (if available) can induce crystallization. If the product is inherently an oil at room temperature, purification by column chromatography may be necessary.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
Answer: Effective purification is essential to obtain a high-purity final product.
-
Recrystallization: This is the most common method for purifying solid thiosemicarbazide derivatives.
-
Solution: Ethanol or methanol are often suitable solvents for recrystallization.[8] The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form well-defined crystals. Washing the filtered crystals with a small amount of cold solvent can remove residual impurities.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.
-
Solution: A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from impurities. The appropriate solvent system can be determined by running TLC plates with different solvent combinations.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 3,4-dimethylphenyl isothiocyanate to hydrazine hydrate?
A1: Typically, an equimolar ratio or a slight excess of hydrazine hydrate is used to ensure the complete consumption of the isothiocyanate. A 1:1 to 1:1.2 molar ratio of isothiocyanate to hydrazine hydrate is a good starting point.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[5] Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both isothiocyanates and hydrazine hydrate are hazardous chemicals.
-
Isothiocyanates: They are lachrymators and skin irritants.
-
Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen.
-
Safety Measures: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle these chemicals with extreme care and follow all institutional safety protocols.
-
Q4: What are the expected spectroscopic characteristics of this compound?
A4:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the dimethylphenyl group, the methyl protons, and the NH and NH₂ protons of the hydrazinecarbothioamide moiety. The chemical shifts of the NH protons can be broad and may vary depending on the solvent and concentration.[9]
-
¹³C NMR: Signals for the aromatic carbons, the methyl carbons, and the C=S carbon (typically in the range of 180-185 ppm) should be observable.[9]
-
IR Spectroscopy: Look for characteristic stretching vibrations for N-H (around 3100-3400 cm⁻¹), C=S (around 1100-1300 cm⁻¹), and aromatic C-H and C=C bonds.[9]
IV. Experimental Protocols and Data
Optimized Synthesis Protocol
This protocol provides a step-by-step method for the synthesis of this compound.
Materials:
-
3,4-Dimethylphenyl isothiocyanate
-
Hydrazine hydrate (99%)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenyl isothiocyanate (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.[10]
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid product and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Summary Table
| Parameter | Recommended Value/Range | Reference |
| Reactant Ratio | 1:1.1 (Isothiocyanate:Hydrazine) | General Practice |
| Solvent | Anhydrous Ethanol | [10][11] |
| Catalyst | Glacial Acetic Acid (catalytic) | [10] |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [11] |
| Reaction Time | 3-4 hours | [11] |
| Purification Method | Recrystallization from Ethanol | [8] |
V. Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. turkjps.org [turkjps.org]
troubleshooting solubility issues of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support center for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide (CAS 6610-33-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimental work. Here, we combine foundational chemical principles with practical, field-tested strategies to ensure you can confidently work with this compound.
Compound Overview
This compound is a thiourea derivative, a class of compounds known for their diverse biological activities and applications as intermediates in organic synthesis.[1][2] Structurally, it possesses a substituted aromatic ring, conferring a degree of lipophilicity, and a hydrazinecarbothioamide moiety with multiple hydrogen bond donors and acceptors, which contributes to its polar characteristics.[3] This amphipathic nature can lead to challenging solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H13N3S | [3] |
| Molecular Weight | 195.28 g/mol | [4] |
| XLogP3 | 1.8 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Table 1: Key Physicochemical Properties of this compound.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound.
Q1: My compound is insoluble in my primary aqueous buffer. What should I do first?
Answer:
Direct insolubility in aqueous systems is expected for this compound due to the nonpolar dimethylphenyl group. The first and most common strategy is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.[5]
Causality: This "solvent-first" method works by initially overcoming the solute-solute intermolecular forces with a suitable organic solvent. The subsequent dilution into the aqueous buffer must be done carefully to avoid "crashing out," where the compound precipitates upon encountering the less favorable aqueous environment.[6]
Recommended Workflow:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high solubilizing power for a wide range of organic molecules.[7]
-
Prepare a high-concentration stock solution. Aim for a concentration of 10-50 mM in 100% organic solvent. Gentle warming (30-40°C) or sonication can aid dissolution.
-
Perform a stepwise dilution. Add the stock solution dropwise to the vortexing aqueous buffer. This gradual introduction helps to maintain solubility.
-
Observe for precipitation. If precipitation occurs, the final concentration of the organic solvent in your aqueous solution may be too low, or the compound's solubility limit has been exceeded. As a general rule, keeping the final organic solvent concentration below 1-5% is advisable for many biological assays to avoid solvent-induced artifacts.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 6610-33-9(this compound) | Kuujia.com [nl.kuujia.com]
- 4. CAS 6610-33-9 | 7767-1-43 | MDL MFCD00025141 | N1-(3,4-Dimethylphenyl)hydrazine-1-carbothioamide | SynQuest Laboratories [synquestlabs.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimization of reaction conditions for n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support guide for the synthesis and optimization of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and efficient synthesis of this key chemical intermediate. Our focus is on the causality behind experimental choices, empowering you to not only follow protocols but also to logically troubleshoot challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Question 1: What is the fundamental reaction mechanism for the synthesis of this compound?
Answer: The synthesis is a classic nucleophilic addition reaction. It involves the reaction between 3,4-dimethylphenylhydrazine and a suitable isothiocyanate source. The terminal, more nucleophilic nitrogen atom (-NH2) of the hydrazine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This mechanism is highly efficient and is a general method for preparing a wide range of thiosemicarbazide derivatives.[1]
Below is a diagram illustrating the general reaction mechanism.
Caption: Nucleophilic addition of hydrazine to an isothiocyanate.
Question 2: How can I effectively monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[2] Co-spot your starting materials (3,4-dimethylphenylhydrazine and the isothiocyanate) alongside the reaction mixture on a silica gel plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate reaction progression. A well-chosen solvent system (e.g., ethyl acetate/hexane mixtures) should provide good separation between the starting materials and the product.
Question 3: What are the expected spectroscopic characteristics of the final product?
Answer: Confirmation of the this compound structure relies on standard spectroscopic techniques. The key is to identify the unique functional groups.
| Technique | Expected Signature | Reference |
| FT-IR | Look for characteristic stretching bands for N-H groups (typically in the 3100-3400 cm⁻¹ region), aromatic C-H, and a strong C=S (thiocarbonyl) stretch, often found between 1100-1300 cm⁻¹.[3] | [3] |
| ¹H NMR | Expect to see distinct signals for the N-H protons (often broad singlets), aromatic protons on the dimethylphenyl ring, and the two methyl group singlets. The chemical shifts of N-H protons can be concentration-dependent.[4] | [4] |
| ¹³C NMR | The most diagnostic signal is the thiocarbonyl carbon (C=S), which appears significantly downfield, typically in the range of 175-185 ppm.[3][5] Aromatic and methyl carbons will also be present in their expected regions. | [3][5] |
Question 4: What are the primary safety concerns when working with hydrazine and isothiocyanate reagents?
Answer: Both classes of reagents require careful handling in a well-ventilated fume hood.
-
Hydrazines: Many hydrazine derivatives are toxic and potential carcinogens.[6] Avoid inhalation and skin contact.
-
Isothiocyanates: These are often lachrymators (induce tearing) and are irritants to the respiratory system and skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis.
Issue 1: Low or No Yield of the Desired Product
A low yield is the most common challenge. The underlying cause can usually be traced back to one of several key parameters. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting low product yield.
In-depth Analysis of Low Yield Causes:
-
Purity of Reactants : Hydrazine derivatives can degrade over time, often showing discoloration (e.g., turning yellow or brown). Isothiocyanates can hydrolyze if exposed to moisture. Using impure starting materials is a primary cause of low yields and side product formation.[2]
-
Solution : Ensure the purity of your starting materials. If the 3,4-dimethylphenylhydrazine is discolored, consider recrystallization. Ensure the isothiocyanate is fresh and has been stored under anhydrous conditions.
-
-
Reaction Temperature : The nucleophilic addition is typically exothermic but may require energy to overcome the activation barrier.
-
Solution : Many thiosemicarbazide syntheses proceed well at room temperature or with gentle warming. However, if no reaction is observed, refluxing in a suitable solvent like ethanol or methanol for 3-4 hours is a common and effective strategy.
-
-
Choice of Solvent : The solvent must fully dissolve the reactants to allow for an efficient reaction in the homogenous phase.
Issue 2: Formation of Multiple Products or Unexpected Precipitates
Answer: The appearance of multiple spots on TLC or the formation of an insoluble precipitate that is not your product points towards side reactions.
-
Common Side Reaction : A potential side reaction is the formation of dithiobiureas, where the initially formed thiosemicarbazide reacts with a second molecule of isothiocyanate under harsh conditions.[9]
-
Troubleshooting Steps :
-
Monitor Closely : Use TLC to monitor the reaction every 30-60 minutes. Stop the reaction as soon as the limiting reagent has been consumed to prevent the product from reacting further.[2]
-
Control Stoichiometry : Use a 1:1 molar ratio of reactants. A large excess of the isothiocyanate can promote side reactions.
-
Purification : If side products form, they can often be removed via recrystallization. Thiosemicarbazides are typically crystalline solids, and a carefully chosen solvent can leave impurities behind in the mother liquor. Methanol is often a good first choice for recrystallization.[10]
-
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound
This protocol is based on the general and robust reaction of a hydrazine with an isothiocyanate.
Materials:
-
3,4-Dimethylphenylhydrazine (1.0 eq)
-
Aryl or Alkyl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.0 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylphenylhydrazine (1.0 eq) in a suitable volume of absolute ethanol (e.g., 10-15 mL per gram of hydrazine).
-
Begin stirring the solution at room temperature.
-
Add the isothiocyanate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
If the reaction is sluggish (based on TLC analysis), attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours, or until the starting material is consumed.[10][7]
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (methanol is a good starting point) and heat the mixture gently with stirring until the solid completely dissolves.[10]
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of the product should form. The slow cooling process is critical for forming well-defined, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Assess purity by melting point determination and TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
challenges in the purification of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Technical Support Center: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this thiosemicarbazide derivative. As a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities, achieving high purity is paramount.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during its purification.
Compound Profile: Quick Reference Table
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 6610-33-9 | [3] |
| Molecular Formula | C₉H₁₃N₃S | N/A |
| Molecular Weight | 195.29 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the primary and most efficient method for purifying this compound on a lab scale. Ethanol or aqueous ethanol mixtures are frequently effective.[1][5] For persistent impurities that co-precipitate, column chromatography is the recommended secondary method.[6]
Q2: My final product has a low melting point with a broad range. What does this indicate?
A2: A low and broad melting point is a classic indicator of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Common culprits include unreacted starting materials (e.g., 3,4-dimethylphenylhydrazine) or side-products from the synthesis. We recommend assessing purity via Thin Layer Chromatography (TLC) and performing a further purification step.[6]
Q3: What are the ideal storage conditions for the purified compound?
A3: Thiosemicarbazide derivatives can be susceptible to oxidation and hydrolysis over time. Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dark, and dry place.
Q4: Which analytical techniques are best for confirming the purity and identity of the final product?
A4: A combination of techniques is recommended for a comprehensive assessment.
-
TLC: For rapid purity checks and monitoring reaction/purification progress.
-
Melting Point: To assess purity against a reference value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.[2]
-
FT-IR Spectroscopy: To identify key functional groups like N-H, C=S, and aromatic C-H bonds.[7]
-
Mass Spectrometry: To confirm the molecular weight.[8]
Troubleshooting Guide: From Problems to Protocols
This section addresses specific experimental issues in a problem-cause-solution format, complete with detailed protocols.
Issue 1: Low Yield After Recrystallization
-
Potential Causes:
-
Incomplete Precipitation: The compound may still be partially soluble in the cold solvent.
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of product in the solution (mother liquor) even after cooling.
-
Premature Crystallization: The product crystallizing out of the hot solution during filtration, resulting in loss on the filter paper.
-
-
Proposed Solution: Optimize the recrystallization procedure by carefully selecting the solvent system, using the minimum required volume of hot solvent, and ensuring the filtration apparatus is pre-heated.
-
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, methanol, ethyl acetate, toluene) to each. A good solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol or a 1:1 ethanol/water mixture is often a good starting point.[5]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of solvent until the solid just dissolves completely.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask. Pour the hot solution through the filter quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Record the final weight and calculate the yield.
-
Issue 2: Product is Discolored (Yellow/Brown) or Oily
-
Potential Causes:
-
Colored Impurities: The presence of colored byproducts from the synthesis, often from oxidation or polymerization of starting materials.[6]
-
Oiling Out: The compound is coming out of the solution as a liquid instead of a solid. This happens if the boiling point of the solvent is higher than the melting point of the compound or if impurities are inhibiting crystallization.[6]
-
-
Proposed Solution: For discoloration, use activated charcoal during recrystallization. For "oiling out," modify the solvent system or induce crystallization. If these fail, column chromatography is necessary.
-
Protocol 2: Decolorization and Handling of Oils
-
Charcoal Treatment: During the recrystallization (Protocol 1, Step 2), after the crude solid is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount (1-2% of the solute's weight) of activated charcoal.
-
Reflux and Filter: Swirl the mixture and gently reflux for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration (as in Protocol 1, Step 3) to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Addressing Oils: If the product oils out upon cooling, try the following:
-
Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") until the solution becomes slightly turbid. Allow it to cool slowly.
-
Alternatively, re-dissolve the oil and attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.
-
If oiling persists, the impurities may be too significant, and purification by column chromatography is required.[6]
-
-
Issue 3: Purity Does Not Improve After Recrystallization
-
Potential Causes:
-
Co-precipitation: The impurities have very similar solubility profiles to the desired product, causing them to crystallize out together.
-
Insoluble Impurities: The material may contain impurities that are insoluble in the recrystallization solvent.
-
-
Proposed Solution: Employ column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
-
Protocol 3: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various mixtures of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). A good system will show the desired product with an Rf value of ~0.3-0.4 and good separation from all impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar mixture, e.g., 9:1 Hexane:EtOAc). Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica onto the top of the column.
-
Elution: Carefully add the eluent and begin running the column. Collect fractions in test tubes. You can gradually increase the polarity of the eluent (gradient elution) if needed to move more polar compounds off the column.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[10]
-
Process Visualization
A generalized workflow for the purification and validation of this compound is presented below.
Caption: Purification workflow for this compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. msuir.usm.md [msuir.usm.md]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Refining Analytical Methods for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Detection
Document ID: TSC-DMPh-HTC-2601
Version: 1.0
Introduction
Welcome to the technical support center for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide (DMPh-HTC). This guide is designed for researchers, scientists, and drug development professionals who are working on the detection and quantification of this molecule. This compound, a thiosemicarbazide derivative, is of growing interest in medicinal chemistry for its potential biological activities.[1][2] Developing robust, accurate, and reliable analytical methods is paramount for its characterization, stability testing, and pharmacokinetic studies.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to help you diagnose and resolve common issues encountered during method development and routine analysis, ensuring the integrity and quality of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting this compound?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), typically coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.
-
HPLC-UV/DAD: This is the workhorse method for routine quantification in drug substance and formulated products. It offers a good balance of sensitivity, specificity, and accessibility. The aromatic nature of DMPh-HTC makes it suitable for UV detection.
-
LC-MS/MS: This is the preferred method for bioanalytical studies (e.g., in plasma or tissue) due to its superior sensitivity and selectivity, which are crucial for overcoming complex matrix effects.[3][4]
-
GC-MS: This technique can be used, but the hydrazinecarbothioamide moiety is thermally labile and polar, making it prone to degradation in the hot injection port.[5] Therefore, a derivatization step to form a more volatile and stable derivative is often necessary.[6][7][8]
-
Spectrophotometric Methods: For simple, high-concentration assays, a colorimetric method based on the reaction of the thioamide group could be developed, though it may lack specificity.[9]
Q2: I am experiencing significant peak tailing in my HPLC analysis. What is the likely cause and how can I fix it?
Peak tailing for a compound like DMPh-HTC is almost always caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
Causality: The hydrazinecarbothioamide group contains basic nitrogen atoms that can interact ionically with acidic residual silanol groups on the surface of silica-based C18 columns. This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[10]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. At this low pH, the residual silanols are protonated and less likely to interact with your basic analyte.
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask the active sites on the stationary phase.[10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups. Using such a column is highly recommended.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites, but this can suppress ionization in MS and is a less common approach with modern columns.
-
Check Sample Solvent: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.[11][12]
Q3: My analyte signal is inconsistent and sensitivity is poor, especially in plasma samples. What is happening?
This is a classic symptom of matrix effects , where co-eluting endogenous components from the biological sample (like phospholipids or salts) suppress or enhance the ionization of your analyte in the mass spectrometer source.[3][13][14]
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.
-
Protein Precipitation (PPT): While simple, PPT is non-selective and often leads to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): More selective than PPT. Experiment with different organic solvents to find one that maximizes analyte recovery while minimizing the extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): This is the most effective technique for minimizing matrix effects.[14] Choose an SPE sorbent that retains your analyte strongly while allowing matrix components to be washed away. A mixed-mode or polymer-based sorbent often works well.
-
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A common strategy is to develop a gradient that retains the analyte while eluting highly polar matrix components (like salts) in the void volume and retaining non-polar components (like phospholipids) until after the analyte has eluted.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect. A SIL-IS (e.g., with ¹³C or ¹⁵N) is the gold standard for compensating for signal suppression or enhancement.[3]
Q4: My retention time is shifting between injections. How do I stabilize it?
Retention time (RT) instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase or column conditions.[15]
Common Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection, especially when using a new mobile phase or after a steep gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare mobile phases fresh and ensure they are thoroughly mixed and degassed. If preparing an aqueous buffer, check and adjust the pH after adding any organic modifier if required by the method. Evaporation of the more volatile organic component can change the mobile phase composition and cause RT drift.[11]
-
Column Temperature Fluctuation: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This improves viscosity, reduces backpressure, and provides highly reproducible retention times.[11][15]
-
Pump Performance: Check for leaks in the pump seals or fittings. Inconsistent flow from the pump is a direct cause of RT shifts.[15][16]
In-Depth Troubleshooting Guide: HPLC-UV/DAD Methods
This section addresses specific, technical problems you may encounter during the analysis of this compound using HPLC.
| Problem | Potential Root Cause & Explanation | Recommended Action(s) |
| Peak Splitting or Shoulder Peaks | 1. Column Contamination/Void: The top of the column bed may be contaminated with particulates from the sample or a void may have formed. This creates alternative flow paths for the analyte.[16] 2. Sample Solvent Mismatch: Dissolving the sample in a much stronger solvent than the mobile phase can cause the analyte to precipitate upon injection or travel improperly through the column initially.[12] | 1. Reverse and flush the column (if permitted by the manufacturer). Use a strong solvent. If this fails, replace the column. Always use a guard column and filter your samples to prevent this.[12] 2. Re-dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Noisy Baseline | 1. Air in the System: Air bubbles passing through the detector flow cell will cause sharp spikes or a generally noisy baseline.[16] 2. Mobile Phase Miscibility/Precipitation: If buffer salts are not soluble in the organic portion of your mobile phase, they can precipitate in the system, causing pressure fluctuations and baseline noise. | 1. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air. 2. Check solvent miscibility. Ensure your buffer concentration is below its solubility limit at the highest organic percentage of your gradient.[10] |
| Gradual Loss of Signal / Peak Area | 1. Analyte Adsorption: The compound may be adsorbing to active sites within the HPLC system (e.g., stainless steel tubing, frits). 2. Sample Instability: DMPh-HTC, like other hydrazine derivatives, may be unstable in certain solvents or pH conditions over time, especially in the autosampler.[17][18] | 1. Passivate the system with a strong acid (e.g., nitric acid), if compatible with your system components, or consider using PEEK tubing and fittings. 2. Perform an autosampler stability study. Analyze the same prepared sample over 24-48 hours. If degradation is observed, consider using a cooled autosampler or preparing samples immediately before injection.[19] |
| High System Backpressure | 1. Column or Frit Blockage: Particulate matter from unfiltered samples or mobile phase precipitation has blocked the column inlet frit.[10] 2. Buffer Precipitation: Using a high concentration of buffer that precipitates when mixed with the organic mobile phase. | 1. Identify the blockage. Disconnect components sequentially starting from the detector backwards to find the source of the pressure. If it's the column, try back-flushing. If that fails, the column must be replaced. Use inline filters and guard columns to prevent recurrence.[10] 2. Reduce buffer concentration or switch to a more organic-soluble buffer (e.g., ammonium formate instead of potassium phosphate). |
Experimental Protocols & Workflows
Protocol 1: Starting Point for HPLC-UV Method Development
This protocol provides a robust starting point for separating DMPh-HTC. Further optimization will be required based on your specific sample matrix and required sensitivity.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD), monitor at the compound's UV maxima (determine by running a standard) and a secondary wavelength for peak purity assessment.
-
Sample Preparation: Dissolve standard/sample in 50:50 Water:Acetonitrile at a concentration of ~0.1 mg/mL.
General Troubleshooting Workflow
This diagram outlines a logical flow for diagnosing analytical issues.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. msuir.usm.md [msuir.usm.md]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. sielc.com [sielc.com]
- 7. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. labcompare.com [labcompare.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
overcoming instability of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide in solution
Welcome to the technical support center for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a member of the thiosemicarbazide class of compounds. These molecules are valuable precursors in the synthesis of thiosemicarbazones, which are widely investigated for their therapeutic potential.[1] However, like many hydrazine derivatives, the stability of this compound in solution can be a critical factor for successful experimental outcomes. This guide provides a comprehensive overview of potential stability issues and offers robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with this compound solutions.
Q1: My this compound solution has turned slightly yellow overnight. Is it still usable?
A slight yellow discoloration can be an early indicator of degradation, possibly due to oxidation or hydrolysis. While minor color change may not significantly impact some initial screening experiments, it is crucial to verify the compound's integrity for quantitative or sensitive assays. We recommend preparing fresh solutions for such applications. For routine use, if a fresh solution is not feasible, a quick purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a freshly prepared standard is advised.
Q2: I'm observing precipitation in my stock solution, which is stored at 4°C in DMSO. What is happening?
Precipitation upon refrigeration is often due to the compound's lower solubility at colder temperatures. While this compound is generally soluble in DMSO at room temperature, its solubility can decrease significantly at 4°C. To resolve this, gently warm the solution to room temperature and vortex until the precipitate redissolves. To prevent this, consider storing the stock solution at room temperature if it will be used within a short period, or prepare smaller aliquots to avoid repeated warming cycles.
Q3: What is the best solvent for dissolving this compound for long-term storage?
For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. These aprotic solvents minimize the risk of hydrolysis. It is critical to use high-purity, anhydrous solvents to prevent water-mediated degradation. Solutions should be stored in tightly sealed vials, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: How long can I store my stock solution?
The stability of the stock solution depends on the solvent, concentration, and storage conditions. As a general guideline, stock solutions in anhydrous DMSO or DMF, stored at -20°C or -80°C and protected from light and moisture, can be stable for up to a month. However, for sensitive applications, it is best practice to prepare fresh solutions. We recommend performing a stability study under your specific experimental conditions to determine a precise shelf-life.
Part 2: In-Depth Troubleshooting Guides
This section explores specific experimental issues, their probable causes, and systematic approaches to their resolution.
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
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High variability between replicate experiments.
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Loss of compound activity over the course of an experiment.
-
Discrepancies with previously published data.
Root Cause Analysis:
The primary suspect for inconsistent biological activity is the degradation of the compound in the aqueous assay buffer. The hydrazinecarbothioamide moiety is susceptible to hydrolysis, especially under non-neutral pH conditions.
dot
Caption: Troubleshooting workflow for inconsistent assay results.
Resolution Strategy:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay conditions, verify the purity of your stock solution using HPLC.
-
Evaluate Buffer Stability: Perform a time-course experiment. Incubate the compound in your assay buffer at the experimental temperature. At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
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Optimize pH: The hydrolysis of related structures like amides and hydrazones is often catalyzed by acid or base.[2][3] Evaluate the stability of this compound in buffers of different pH values (e.g., 6.5, 7.4, 8.0) to identify the optimal pH for your experiment.
-
Minimize Exposure: If degradation is unavoidable, redesign your experiment to minimize the time the compound spends in the aqueous buffer before reaching its target.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
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Multiple peaks appear in the chromatogram of a stock solution that was initially pure.
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The area of the main peak decreases over time, corresponding with an increase in the area of new peaks.
Root Cause Analysis:
The appearance of new peaks is a clear indication of chemical degradation. The two most probable degradation pathways for thiosemicarbazides are hydrolysis and oxidation.[4]
-
Hydrolysis: The amide-like bond can be cleaved by water, especially under acidic or basic conditions, to yield 3,4-dimethylphenylhydrazine and thiosemicarbazic acid.
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Oxidation: The sulfur atom in the thiocarbonyl group (C=S) is susceptible to oxidation, which can lead to the formation of various sulfur-containing species. Oxidative cyclization to form heterocyclic compounds like thiadiazoles is also a known reaction for thiosemicarbazides.[5]
dot
Caption: Potential degradation pathways for this compound.
Resolution Strategy:
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Forced Degradation Study: To identify the nature of the degradation products, perform a forced degradation study.[6][7] Expose the compound to various stress conditions as outlined in the table below. This will help in understanding the degradation profile and developing a stability-indicating analytical method.
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LC-MS Analysis: Analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products. This information can help in elucidating their structures and confirming the degradation pathways.
-
Implement Preventative Measures: Based on the results of the forced degradation study, implement appropriate preventative measures. For example, if the compound is sensitive to acid, ensure all solutions are maintained at a neutral or slightly basic pH. If it is susceptible to oxidation, deoxygenate solvents and consider working under an inert atmosphere.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-8 hours | Hydrolysis of the carbothioamide bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-8 hours | Hydrolysis of the carbothioamide bond |
| Oxidation | 3% H₂O₂, RT, 24 hours | Oxidation of the sulfur atom |
| Photolysis | UV light (254 nm), RT, 24 hours | Photolytic cleavage |
| Thermal | 80°C, 48 hours | Thermally induced degradation |
Table 1: Recommended conditions for a forced degradation study.
Part 3: Experimental Protocol for Stability Assessment
This section provides a step-by-step protocol for conducting a preliminary stability assessment of this compound in a chosen solvent or buffer system using HPLC.
Objective: To quantify the degradation of this compound over time under specific storage or experimental conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
Buffer of interest (e.g., PBS, pH 7.4)
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This is your T₀ standard .
-
-
Preparation of Test Solution:
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Dilute the stock solution into the buffer or solvent system you wish to test (e.g., PBS pH 7.4) to the final working concentration (e.g., 100 µM).
-
-
Time-Course Incubation:
-
Incubate the test solution under the desired conditions (e.g., 37°C in a water bath).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by diluting the aliquot in the HPLC mobile phase or a strong organic solvent like acetonitrile and store at 4°C until analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from potential degradation products.[8][9] A good starting point would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).
-
Inject the T₀ standard and all timed samples onto the HPLC system.
-
Monitor the elution profile at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T₀ sample (assuming the peak area at T=0 is 100%).
-
Plot the percentage of remaining compound versus time to visualize the degradation kinetics.
-
dot
Caption: Workflow for the experimental stability assessment protocol.
References
- 1. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 479. Compounds related to thiosemicarbazide. Part VIII. The oxidation of thiosemicarbazones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
addressing inconsistencies in biological assay results for n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support center for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during biological assays with this compound. Our goal is to provide you with the expertise and practical guidance to ensure the reliability and reproducibility of your experimental results.
Introduction to this compound
This compound is a member of the thiosemicarbazone class of compounds. Thiosemicarbazones are known for their wide range of biological activities, including potential anticancer, antibacterial, and antiviral properties.[1][2][3] These activities are often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes or the generation of reactive oxygen species. While promising, the unique chemical properties of thiosemicarbazones can also present challenges in experimental settings, leading to inconsistent assay results. This guide will help you navigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound and its analogues are primarily investigated for their potential as therapeutic agents. Common areas of research include their cytotoxic effects on cancer cell lines, antimicrobial activity against various pathogens, and antioxidant properties.[2][4][5]
Q2: What is the general mechanism of action for thiosemicarbazones like this compound?
A2: The biological activity of thiosemicarbazones is often linked to their metal-chelating properties. By binding to essential metal ions like iron and copper, they can disrupt cellular processes that rely on these metals. This can lead to the inhibition of enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis, and the generation of cytotoxic reactive oxygen species (ROS).[6]
Q3: Are there any known stability issues with this compound?
A3: While specific stability data for this compound is not extensively published, thiosemicarbazones as a class can be susceptible to degradation under certain conditions, such as extreme pH or prolonged exposure to light. It is recommended to prepare fresh stock solutions and protect them from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is expected to have low aqueous solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to determine the optimal concentration for your stock solution to avoid precipitation when further diluted in aqueous assay media. A common starting point is a 10 mM stock solution in 100% DMSO.
Troubleshooting Guide for Biological Assays
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Question: I am observing significant variability in my cell viability assay (e.g., MTT, XTT) results between replicate wells treated with this compound. What could be the cause?
Answer: High variability between replicates is a common issue that can often be traced back to the physicochemical properties of the compound, particularly its solubility.
Potential Causes and Solutions:
-
Compound Precipitation: this compound, like many thiosemicarbazones, has limited aqueous solubility. When the DMSO stock solution is diluted into your aqueous cell culture medium, the compound may precipitate, leading to an uneven distribution in your assay plate.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to your wells, carefully inspect the plate under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Solubility Test: Before conducting your full experiment, perform a small-scale solubility test. Prepare serial dilutions of your compound in the cell culture medium and observe for any precipitation over the planned incubation period.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity and improve compound solubility.
-
Gentle Mixing: After adding the compound to the wells, mix gently by tapping the plate or using a plate shaker to ensure a homogenous distribution.
-
-
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound or cells can lead to variability.
-
Troubleshooting Steps:
-
Pipette Calibration: Ensure all pipettes used are properly calibrated.
-
Proper Technique: Use proper pipetting techniques, such as pre-wetting the pipette tip and ensuring no air bubbles are present.[7]
-
-
Troubleshooting Workflow for High Replicate Variability
Caption: Workflow for troubleshooting high replicate variability.
Issue 2: Unexpected Color Change or High Background in Colorimetric Assays
Question: I am using a colorimetric assay (e.g., MTT, Griess assay) and notice a color change or high background signal in wells containing this compound, even in the absence of cells. What is happening?
Answer: This issue points towards direct interference of the compound with the assay reagents.
Potential Causes and Solutions:
-
Reduction of Assay Reagents: The hydrazinecarbothioamide moiety can have reducing properties, potentially leading to the non-enzymatic reduction of colorimetric reagents like MTT (a tetrazolium salt) to its formazan product. This would result in a false-positive signal.
-
Troubleshooting Steps:
-
Compound-Only Control: Always include a control plate with the compound in the assay medium but without cells. This will allow you to quantify any direct effect of the compound on the assay reagents.
-
Alternative Assay: If significant interference is observed, consider switching to an alternative assay that relies on a different detection principle. For cell viability, assays measuring ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CellTiter-Fluor™) are often less susceptible to interference from colored or reducing compounds.
-
-
Table 1: Alternative Cell Viability Assays
| Assay Principle | Example Assay | Advantages | Potential for Interference |
| Metabolic Activity (Reductase) | MTT, XTT, WST-1 | Inexpensive, well-established | High potential for interference with colored or reducing compounds. |
| ATP Content | CellTiter-Glo® | High sensitivity, simple protocol | Low potential for interference. |
| Protease Activity | CellTiter-Fluor™ | Non-lytic, allows for multiplexing | Low potential for interference. |
| Membrane Integrity | LDH Release Assay | Measures cytotoxicity | Can be affected by serum components. |
Issue 3: Inconsistent IC50 Values Across Different Experiments
Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve the consistency?
Answer: Fluctuations in IC50 values can be frustrating and often point to subtle variations in experimental conditions.
Potential Causes and Solutions:
-
Cell Passage Number and Density: The sensitivity of cells to a compound can change with increasing passage number. Additionally, the initial cell seeding density can influence the apparent IC50 value.
-
Troubleshooting Steps:
-
Consistent Passage Number: Use cells within a defined, narrow range of passage numbers for all experiments.
-
Standardized Seeding Density: Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
-
-
Variations in Stock Solution: Degradation of the compound in the stock solution or inconsistencies in its preparation can lead to variable results.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each experiment, or use aliquots from a single, validated batch that have been stored properly.
-
Accurate Weighing: Ensure accurate weighing of the compound when preparing the initial stock solution.
-
-
Decision Tree for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. msuir.usm.md [msuir.usm.md]
- 3. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the Bioavailability of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Welcome to the technical support center for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of this compound. Given its chemical structure, this compound is anticipated to exhibit poor aqueous solubility, a common challenge for many new chemical entities. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in established scientific principles and field-proven insights.
Part 1: Foundational Understanding & Initial Assessment
Before embarking on complex formulation strategies, a thorough understanding of the physicochemical properties of this compound is paramount. The Biopharmaceutics Classification System (BCS) is a crucial framework for guiding formulation development.[1][2]
FAQ 1: My initial in-vivo studies with a simple suspension of this compound show very low and erratic plasma concentrations. What is the likely cause?
Answer:
This is a classic sign of poor oral bioavailability, likely stemming from low aqueous solubility and/or poor membrane permeability. This compound, with a calculated XLogP3 of 1.8 and a topological polar surface area of 82.2 Ų, suggests a degree of lipophilicity which might favor membrane permeation but also contribute to poor aqueous solubility.[3] Low solubility leads to a slow dissolution rate in the gastrointestinal (GI) fluids, meaning only a small amount of the drug is available in solution to be absorbed across the gut wall. The erratic absorption can be attributed to physiological variables such as gastric emptying time and the presence or absence of food.[4][5]
Initial Troubleshooting Steps:
-
Confirm Solubility: Experimentally determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess Permeability: Conduct an in-vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to understand if permeability is also a limiting factor.[6][7]
-
Solid-State Characterization: Analyze the crystalline form (polymorphism) of your drug substance, as different polymorphs can have different solubilities and dissolution rates.[4][8]
The following diagram illustrates the initial decision-making workflow:
Caption: Initial Assessment Workflow for Poor Bioavailability.
Part 2: Troubleshooting Formulation Strategies
Based on the likely classification of this compound as a poorly soluble compound (BCS Class II or IV), several advanced formulation strategies can be employed. This section addresses common problems encountered with these techniques.
FAQ 2: I've prepared an amorphous solid dispersion (ASD) of this compound, but it recrystallizes upon storage or during dissolution. How can I prevent this?
Answer:
Amorphous solid dispersions enhance bioavailability by presenting the drug in a high-energy, non-crystalline state, which improves solubility.[9][10][11] However, this high-energy state is thermodynamically unstable, making recrystallization a significant risk.
Causality & Troubleshooting:
-
Polymer Incompatibility: The chosen polymer may not be effectively stabilizing the amorphous drug. The polymer should be miscible with the drug and ideally form specific interactions (like hydrogen bonds) to inhibit molecular mobility and prevent recrystallization.[10][11]
-
Solution: Screen a variety of polymers with different properties (e.g., PVP, HPMC, HPMCAS).[10] Techniques like differential scanning calorimetry (DSC) can be used to assess drug-polymer miscibility.
-
-
Insufficient Polymer Concentration: The amount of polymer may be too low to adequately separate and stabilize the drug molecules.
-
Solution: Increase the polymer-to-drug ratio in your formulation. A higher polymer content can better maintain the amorphous state.[11]
-
-
Hygroscopicity: Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.[11]
-
Solution: Use a less hygroscopic polymer (e.g., HPMCAS).[11] Ensure the ASD is manufactured and stored under low humidity conditions and consider protective packaging with desiccants.
-
-
High Drug Loading: Very high drug loads can make it difficult for the polymer to stabilize the system.
-
Solution: Evaluate the trade-off between drug loading and stability. It may be necessary to reduce the drug loading to achieve a stable formulation.
-
Experimental Protocol: Screening for a Stable Amorphous Solid Dispersion
-
Polymer Selection: Choose 3-4 candidate polymers (e.g., PVP K30, HPMC E5, Soluplus®, HPMCAS-MG).
-
Formulation Preparation: Prepare ASDs of this compound with each polymer at different drug:polymer ratios (e.g., 1:1, 1:2, 1:4) using a technique like spray drying or hot-melt extrusion.[12]
-
Initial Characterization: Analyze the freshly prepared ASDs using powder X-ray diffraction (PXRD) to confirm the amorphous state and DSC to determine the glass transition temperature (Tg). A single Tg is indicative of a miscible system.
-
Stability Testing: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Monitoring: At regular intervals (e.g., 1, 2, 4 weeks), re-analyze the samples by PXRD for any signs of crystallinity.
-
Dissolution Testing: Perform dissolution tests in relevant media to ensure the stable ASD maintains its solubility advantage.
FAQ 3: My lipid-based formulation (e.g., SEDDS/SMEDDS) for this compound shows drug precipitation upon dilution in aqueous media. What's going wrong?
Answer:
Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are designed to form fine oil-in-water emulsions or microemulsions upon gentle agitation in GI fluids, keeping the drug in a solubilized state.[5][13][14] Precipitation upon dilution indicates that the formulation is unable to maintain the drug's solubility within the formed emulsion droplets.
Causality & Troubleshooting:
-
Poor Drug Solubility in the Lipid Phase: The drug may have limited solubility in the oil component of your formulation. When the system emulsifies, the drug concentration in the oil droplets may exceed its solubility limit.
-
Solution: Screen a variety of lipid excipients (oils, surfactants, co-solvents) to find a system in which the drug has the highest solubility.[2]
-
-
Insufficient Surfactant/Co-surfactant: The amount or type of surfactant and co-surfactant may be inadequate to form a stable emulsion with a large enough oil phase to keep the drug solubilized upon dilution.
-
Solution: Optimize the ratio of oil, surfactant, and co-surfactant. Construct a pseudo-ternary phase diagram to identify the optimal ratios that lead to stable microemulsion formation over a wide range of dilutions.
-
-
"Supersaturation" Crash: The formulation might be creating a transiently supersaturated state that is not stable, leading to rapid precipitation.
-
Solution: Consider including a precipitation inhibitor in your formulation. Certain polymers can help maintain the supersaturated state for a longer duration, allowing for absorption to occur.[15]
-
Caption: Troubleshooting Precipitation in Lipid-Based Formulations.
FAQ 4: I am considering a nanotechnology approach. What are the key challenges I might face with nanocrystals of this compound?
Answer:
Reducing particle size to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[4][16] However, this high surface energy can also lead to instability.
Key Challenges & Mitigation Strategies:
| Challenge | Causality | Mitigation Strategy |
| Particle Aggregation (Ostwald Ripening) | The high surface energy of nanoparticles makes them prone to agglomerate to reduce the total surface area, leading to loss of the dissolution advantage. | Use appropriate stabilizers (surfactants or polymers) that adsorb onto the particle surface, providing steric or electrostatic repulsion.[17][18] |
| Physical Instability | The nanocrystal suspension may settle over time, or changes in the crystalline form can occur. | Optimize the stabilizer type and concentration. Ensure the chosen manufacturing method (e.g., wet milling, high-pressure homogenization) produces a stable polymorphic form. |
| Manufacturing Complexity | Achieving a narrow and reproducible particle size distribution can be challenging and requires specialized equipment.[18] | Carefully select the manufacturing process and optimize parameters such as milling time, pressure, and temperature. |
FAQ 5: Could a prodrug approach be viable for this compound, and what are the potential pitfalls?
Answer:
A prodrug strategy involves chemically modifying the drug molecule to create a new entity (the prodrug) with improved properties, such as increased solubility or permeability.[19][20][21] This prodrug is then converted back to the active parent drug in the body. For your compound, the hydrazine or thioamide moieties could potentially be targeted for modification.
Potential Pitfalls & Considerations:
-
Inefficient Bioconversion: The key to a successful prodrug is efficient and predictable conversion back to the active drug at the desired site of action. If the cleavage is too slow, therapeutic concentrations may not be reached. If it's too fast, the bioavailability advantage may be lost before absorption.
-
Altered Metabolism: The prodrug may have a different metabolic profile than the parent drug, potentially leading to the formation of unique, and possibly toxic, metabolites.
-
Mitigation: Conduct thorough metabolic profiling of the prodrug in parallel with the parent compound.[24]
-
-
Chemical Instability: The linking group in the prodrug must be stable in the formulation but labile enough for in-vivo cleavage.
-
Mitigation: Perform rigorous chemical stability testing of the prodrug under various pH and temperature conditions.
-
Part 3: Concluding Remarks
Enhancing the bioavailability of a challenging compound like this compound requires a systematic, evidence-based approach. There is no one-size-fits-all solution. The optimal strategy will depend on a thorough characterization of the molecule's physicochemical and biopharmaceutical properties. We recommend a parallel screening approach where several technologies—such as amorphous solid dispersions, lipid-based systems, and nanonization—are evaluated concurrently to identify the most promising path forward in a time-efficient manner.
References
- 1. iipseries.org [iipseries.org]
- 2. cibtech.org [cibtech.org]
- 3. 6610-33-9(this compound) | Kuujia.com [nl.kuujia.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. contractpharma.com [contractpharma.com]
- 12. seppic.com [seppic.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [edgccjournal.org]
- 18. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 19. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
minimizing by-product formation in n-(3,4-Dimethylphenyl)hydrazinecarbothioamide synthesis
Technical Support Center: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Synthesis
A Guide to Minimizing By-Product Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I understand that achieving high purity and yield is paramount in your research and development efforts. This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis, with a specific focus on identifying and minimizing the formation of unwanted by-products.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The synthesis of this compound is typically achieved through the nucleophilic addition of 3,4-dimethylphenylhydrazine to an isothiocyanate precursor.[1] A common and effective method involves the in situ generation of thiocyanic acid (HSCN) from a salt like ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in a mildly acidic aqueous or alcoholic medium.[2][3] The hydrazine then attacks the electrophilic carbon of the thiocyanic acid.
While the primary reaction is straightforward, several competing side reactions can occur, leading to significant by-product formation and complicating purification. The most prevalent issues are the formation of a disubstituted thiocarbohydrazide and oxidation of the starting hydrazine.
Diagram 1: Primary Reaction Pathway and Major By-Product Formation
Caption: Reaction scheme for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis.
Q1: My final product has a low yield and is discolored (e.g., pink, brown, or yellow). What is the likely cause?
A1: This is a classic sign of starting material degradation, specifically the oxidation of 3,4-dimethylphenylhydrazine. Hydrazines are notoriously sensitive to atmospheric oxygen, especially in the presence of heat or trace metal impurities.
-
Causality: The lone pair of electrons on the nitrogen atoms in hydrazine makes it susceptible to oxidation, which can generate highly colored radical species or azo compounds. This not only consumes your starting material, reducing the theoretical yield, but also introduces impurities that are often difficult to remove via simple recrystallization.
-
Troubleshooting Steps:
-
Inert Atmosphere: If possible, conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4] This is the most effective way to prevent oxidation.
-
Degas Solvents: Before use, degas your solvents (e.g., water, ethanol) by sparging with nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Starting Material Quality: Ensure your 3,4-dimethylphenylhydrazine is of high purity and has not been stored for extended periods exposed to air. If it is already discolored, consider purifying it by recrystallization or distillation before use.
-
Temperature Control: Avoid excessive heating. While reflux is often necessary, prolonged heating at high temperatures can accelerate oxidation.[3] Monitor the reaction closely and stop heating as soon as it reaches completion.
-
Q2: I'm observing a significant amount of a high-melting, insoluble white precipitate in my crude product. What could it be and how do I prevent it?
A2: This impurity is very likely 1,4-Bis(3,4-dimethylphenyl)thiocarbohydrazide . This "dimeric" by-product is the most common and troublesome impurity in this type of synthesis.
-
Causality: This by-product forms when a molecule of the starting hydrazine attacks the already-formed product, this compound, displacing ammonia. This side reaction is favored by:
-
Incorrect Stoichiometry: An excess of hydrazine relative to the thiocyanate source.
-
High Temperatures & Long Reaction Times: These conditions provide the activation energy needed for the less reactive product to act as an electrophile.[5]
-
Localized Reagent Concentration: Poor mixing during the addition of hydrazine can create localized areas with a high concentration of hydrazine, promoting the side reaction.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the thiocyanate salt (e.g., 1.1 to 1.2 molar equivalents relative to the hydrazine).[2] This ensures that the hydrazine is the limiting reagent and is consumed preferentially in the desired reaction.
-
Slow, Controlled Addition: Add the hydrazine solution dropwise to the reaction mixture containing the thiocyanate salt, ensuring vigorous stirring. This prevents localized high concentrations of hydrazine.
-
Optimize Temperature: Begin the reaction at a lower temperature (e.g., room temperature or in a cool water bath) and then gradually heat to reflux.[6] This allows the primary, more facile reaction to proceed first.
-
Q3: How do I effectively monitor the reaction to prevent over-running and by-product formation?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[5] Proper monitoring allows you to stop the reaction at the optimal point, maximizing product yield while minimizing the formation of time-and-temperature-dependent by-products.
-
Troubleshooting Steps:
-
Develop a TLC System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 or 40:60 v/v). You may need to adjust the polarity based on your observations.
-
Spotting: On a single TLC plate, spot your starting hydrazine, a co-spot (hydrazine + reaction mixture), and the reaction mixture.
-
Interpretation:
-
The desired product should appear as a new spot with an Rf value between that of the polar baseline and the less polar starting hydrazine.
-
The reaction is complete when the spot corresponding to the starting hydrazine has completely disappeared.
-
The formation of streaks or new spots that do not move far from the baseline may indicate the formation of the highly polar bis-thiocarbohydrazide by-product.
-
-
Frequency: Sample the reaction mixture every 30-45 minutes once reflux has been achieved.
-
Q4: My recrystallization is not effectively removing the impurities. What should I do?
A4: Ineffective recrystallization usually points to an incorrect choice of solvent or the presence of impurities with similar solubility profiles to your product.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thiosemicarbazides include ethanol, methanol, or mixtures of ethanol and water.[4][6]
-
Perform a Solvent Screen: Test small aliquots of your crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to find the optimal one.
-
Charcoal Treatment: If your product is colored due to minor oxidative impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored compounds.
-
Consider a Different Purification Method: If recrystallization fails, column chromatography may be necessary, though it is less ideal for large-scale purification.
-
Section 3: Optimized Experimental Protocols
The following protocols are designed to minimize by-product formation.
Protocol 3.1: Optimized Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium thiocyanate (1.17 g, 12 mmol, 1.2 eq).
-
Add 20 mL of ethanol and 5 mL of water. Stir until the solid is fully dissolved.
-
In a separate beaker, dissolve 3,4-dimethylphenylhydrazine hydrochloride (1.72 g, 10 mmol, 1.0 eq) in 15 mL of water.
-
With vigorous stirring, add the hydrazine solution dropwise to the thiocyanate solution at room temperature over 15 minutes.
-
After the addition is complete, begin heating the mixture to a gentle reflux (approx. 80-85 °C).
-
Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC every 45 minutes.[6]
-
Once the starting hydrazine is consumed, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes.
-
A white crystalline precipitate should form. Collect the solid by vacuum filtration.
Protocol 3.2: Recrystallization
-
Transfer the crude solid product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point.
-
If the solution is colored, add a spatula-tip of activated charcoal and boil for 2-3 minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities (like the bis-thiocarbohydrazide).
-
Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Section 4: Data-Driven Optimization
The following table summarizes the impact of key reaction parameters on yield and purity. This data is synthesized from common laboratory observations and established chemical principles.
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Molar Ratio (Hydrazine:Thiocyanate) | 1:1 or >1:1 | High risk of 1,4-bis-thiocarbohydrazide formation. | 1:1.1 - 1:1.2 | Ensures hydrazine is the limiting reagent, minimizing its reaction with the product.[2] |
| Temperature Profile | Rapid heating to high temp | Promotes both oxidation and dimer by-product formation. | Gradual heating to gentle reflux (80-90°C). | Allows the desired reaction to proceed preferentially at lower temperatures before forcing conditions. |
| Reaction Time | > 6 hours | Increased chance of by-product formation and degradation. | 3-4 hours (or until TLC shows completion). | Minimizes exposure of product and reactants to prolonged heat.[6] |
| Atmosphere | Air | Oxidation of hydrazine, leading to colored impurities and lower yield. | Inert (N₂ or Ar) | Prevents reaction of sensitive hydrazine with atmospheric oxygen.[4] |
Diagram 2: Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN1186069A - Preparation of thiosemicarbazide and methyl-thiosemicarbazide - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Scaling Up N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Production
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers and drug development professionals focused on scaling the production of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. We will delve into the critical aspects of the synthesis, address common experimental challenges, and offer field-proven solutions to ensure a robust and scalable process.
Synthesis Pathway and Core Principles
The production of this compound is typically achieved through a two-step synthetic sequence starting from 3,4-dimethylaniline. Understanding the mechanism and critical parameters of each step is fundamental to successful scale-up.
-
Step 1: Synthesis of 3,4-Dimethylphenylhydrazine. This involves the diazotization of 3,4-dimethylaniline to form a diazonium salt, which is subsequently reduced to the corresponding hydrazine derivative.
-
Step 2: Formation of the Thiosemicarbazide. The synthesized 3,4-dimethylphenylhydrazine is then reacted with a thiocyanate source, typically ammonium thiocyanate, to yield the final product, this compound.
This pathway, while reliable at the lab scale, presents specific challenges related to temperature control, reagent stability, and byproduct formation that must be meticulously managed during scale-up.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
Step 1: 3,4-Dimethylphenylhydrazine Synthesis
Question 1: My diazotization reaction is yielding a dark-colored, tarry substance instead of a clear solution, and the subsequent reduction gives a very low yield. What is happening?
Answer: This is a classic sign of diazonium salt decomposition. The diazonium intermediate is thermally unstable and requires strict temperature control.
-
Causality: The bond between the aryl ring and the diazo group is weak. At temperatures above 5 °C, the diazonium salt can decompose, leading to a host of side products, including phenols (from reaction with water) and other coupling products, which often present as dark, insoluble tars.
-
Solutions:
-
Aggressive Cooling: Ensure your reaction vessel is pre-chilled and maintained between 0-5 °C throughout the addition of sodium nitrite. For larger scales, consider using a jacketed reactor with a circulating chiller.
-
Slow, Sub-surface Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture. This ensures rapid mixing and prevents localized "hot spots" where the temperature can spike.
-
Monitor pH: The reaction should be kept strongly acidic (pH 1-2) to prevent unwanted side reactions of the diazonium salt.[1]
-
Immediate Use: Do not store the diazonium salt solution. Proceed immediately to the reduction step once its formation is complete.
-
Question 2: The reduction of the diazonium salt is incomplete, or I am regenerating the starting 3,4-dimethylaniline. How can I improve the reduction efficiency?
Answer: This issue points to sub-optimal conditions or an inappropriate choice of reducing agent for your scale.
-
Causality: The reduction of the diazonium salt to a hydrazine is a delicate process. Insufficient reducing agent, incorrect pH, or side reactions can lead to incomplete conversion or undesired products. For example, some reducing agents can cleave the N-N bond, regenerating the aniline.
-
Solutions:
-
Choice of Reducing Agent: While stannous chloride (SnCl₂) is effective, it produces tin-based waste, which is problematic for scale-up. Sodium sulfite or sodium metabisulfite is a more common and cost-effective choice for industrial applications.[1]
-
Stoichiometry and pH Control: A patent for a similar process suggests using sodium metabisulfite while maintaining a pH of 7-9 during the reduction.[1] This is critical; the pH must be carefully monitored and adjusted as the reaction proceeds. Use a sufficient excess of the reducing agent (typically 2.5-3.0 equivalents).
-
Temperature Control: The reduction step can also be exothermic. Maintain the temperature as specified in the protocol (e.g., 10-35 °C) to ensure a controlled reaction rate and prevent byproduct formation.[1]
-
Caption: Troubleshooting logic for low yield in hydrazine synthesis.
Step 2: this compound Formation
Question 3: The final condensation reaction is slow and gives a low yield. How can I drive it to completion?
Answer: This is often a matter of reaction conditions and equilibrium.
-
Causality: The formation of thiosemicarbazide from hydrazine and ammonium thiocyanate is a reversible reaction that proceeds through a hydrazinium thiocyanate intermediate.[2] To achieve high conversion, the reaction needs to be pushed towards the product side.
-
Solutions:
-
Solvent Choice: A mixture of ethanol and water is commonly used. Ethanol helps solubilize the organic hydrazine, while water is necessary for the ammonium thiocyanate.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy and helps drive off ammonia, a byproduct of the reaction, shifting the equilibrium towards the product.[3] A typical reflux time is 3-5 hours.[3][4]
-
pH Adjustment: While not always necessary, a slightly acidic medium can sometimes catalyze the condensation. A catalytic amount of acetic acid can be beneficial, but highly acidic conditions may promote side reactions.[5]
-
Question 4: Upon cooling, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What can I do?
Answer: This is a common crystallization problem, especially when residual impurities are present.
-
Causality: The presence of unreacted starting materials, byproducts, or residual solvent can act as an "impurity oil," hindering the formation of a well-defined crystal lattice. The rate of cooling can also be a factor; crash cooling often leads to amorphous solids or oils.
-
Solutions:
-
Ensure Purity of Hydrazine: The most critical factor is the purity of the 3,4-dimethylphenylhydrazine intermediate. Purify it by recrystallization or distillation (under vacuum, with care) before using it in the final step.
-
Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling encourages the growth of larger, more ordered crystals.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Seeding with a small crystal from a previous successful batch is also highly effective.
-
Recrystallization: The crude product should be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to achieve high purity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 3,4-dimethylphenylhydrazine and scaling up this process?
A1: Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS) and require strict safety protocols.[6]
-
Toxicity: Hydrazines are acutely toxic via inhalation, ingestion, and dermal contact. They are also suspected carcinogens.[6][7]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood.[8] For larger scales, a closed-system reactor is essential.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves (or chloroprene for splash hazards), and ANSI Z87.1-compliant safety goggles with a face shield.[6][8]
-
Waste Disposal: All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[6]
Q2: What analytical methods are recommended for quality control during production?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of both reaction steps.[5]
-
Purity of Final Product: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative purity analysis of the final this compound.[9]
-
Structural Confirmation: For identity confirmation of the intermediate and final product, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are standard.[10][11]
Q3: What are the key considerations for scaling this process from a 10g lab batch to a 1kg pilot batch?
A3: Scaling up introduces challenges beyond simple multiplication of reagents.
-
Heat Transfer: Both the diazotization and the hydrazine condensation can be exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A jacketed reactor with precise temperature control is non-negotiable.
-
Mass Transfer: Efficient stirring becomes critical to ensure homogeneity in temperature and reagent concentration. Inadequate mixing can lead to side reactions and lower yields.
-
Reagent Addition Rates: Addition rates that are safe on a small scale may lead to dangerous temperature excursions on a large scale. The addition of sodium nitrite and the hydrazine must be carefully controlled and potentially slowed down.
-
Downstream Processing: Filtration and drying of 1kg of product require different equipment (e.g., a large Nutsche filter-dryer) compared to a lab-scale Buchner funnel. The process must be designed with these unit operations in mind.[12]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3,4-Dimethylphenylhydrazine
This protocol is adapted from established methods for aniline diazotization and reduction.[1]
Materials:
-
3,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 3,4-dimethylaniline (1.0 eq).
-
Add water and concentrated HCl (3.0 eq) and stir until the aniline salt fully dissolves.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Dissolve sodium nitrite (1.05 eq) in water and add it dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate, larger beaker, prepare a solution of sodium metabisulfite (2.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the sulfite solution with vigorous stirring. The temperature may rise; use an ice bath to maintain it below 35 °C.
-
During the addition, monitor the pH and add a 50% NaOH solution as needed to maintain a pH between 7 and 9.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
-
Isolation:
-
Make the solution strongly alkaline (pH > 12) with 50% NaOH to precipitate the hydrazine.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethylphenylhydrazine, which may be a solid or oil.
-
Purify by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.
-
Protocol 2: Lab-Scale Synthesis of this compound
This protocol is based on general methods for thiosemicarbazide synthesis.[3][13]
Materials:
-
3,4-Dimethylphenylhydrazine (purified from Step 1)
-
Ammonium Thiocyanate (NH₄SCN)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dimethylphenylhydrazine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium thiocyanate (1.1 eq) to the solution.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. A white or off-white precipitate should form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data Table: Reagent Quantities for Different Scales
| Reagent | 10g Scale (Product) | 100g Scale (Product) | Molar Eq. | Key Role |
| Step 1 | ||||
| 3,4-Dimethylaniline | 12.4 g | 124 g | 1.0 | Starting Material |
| Conc. HCl | ~30 mL | ~300 mL | 3.0 | Forms soluble salt |
| Sodium Nitrite | 7.1 g | 71 g | 1.05 | Diazotizing agent |
| Sodium Metabisulfite | 48.7 g | 487 g | 2.5 | Reducing Agent |
| Step 2 | ||||
| 3,4-Dimethylphenylhydrazine | 14.0 g (Assumed 90% yield) | 140 g (Assumed 90% yield) | 1.0 | Intermediate |
| Ammonium Thiocyanate | 8.6 g | 86 g | 1.1 | Thiocarbonyl Source |
Note: Yields are theoretical and actual amounts may need adjustment based on experimental outcomes.
References
- 1. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 2. US2710243A - Preparation of thiosemicarbazide and isomers thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. msuir.usm.md [msuir.usm.md]
- 11. researchgate.net [researchgate.net]
- 12. Predictive Scale-up/Scale-Down for Production of Pharmaceuticals and Biopharmaceuticals | AIChE [proceedings.aiche.org]
- 13. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Validating the Anticancer Potential of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide: A Comparative Guide
Introduction: The Therapeutic Promise of Thiosemicarbazones
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and favorable safety profiles is perpetual. Thiosemicarbazones, a class of compounds characterized by a core -NH-CS-NH-NH2 moiety, have garnered significant attention for their broad spectrum of biological activities, including potent antitumor properties[1]. These molecules and their metal complexes are known to exert their cytotoxic effects through various mechanisms, such as the inhibition of ribonucleotide reductase (RR) and topoisomerase II, crucial enzymes for DNA synthesis and repair, and the induction of apoptosis[1][2][3].
This guide focuses on N-(3,4-Dimethylphenyl)hydrazinecarbothioamide , a specific thiosemicarbazide derivative. While direct and extensive biological data for this particular isomer is emerging, compelling evidence from closely related analogs, such as N-(2,4-dimethylphenyl) and N-(2,5-dimethylphenyl) derivatives, demonstrates significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer[4][5]. This foundational evidence strongly suggests that this compound is a promising candidate for anticancer drug discovery and warrants a systematic validation of its biological activity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for validating the anticancer activity of this compound. We will objectively compare its projected performance, based on data from its analogs, with established chemotherapeutic agents and provide detailed experimental protocols to empower researchers to conduct these evaluations.
Comparative Analysis: Benchmarking Against Standard-of-Care Agents
A crucial step in evaluating a new chemical entity is to benchmark its performance against current standard-of-care drugs. For this purpose, we have selected Doxorubicin, an anthracycline antibiotic that functions by intercalating DNA and inhibiting topoisomerase II, and Cisplatin, a platinum-based drug that causes DNA cross-linking. These are widely used in treating a variety of solid tumors.
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for analogs of our target compound against representative cancer cell lines, alongside the IC50 values for Doxorubicin and Cisplatin. This comparative data provides a strong rationale for investigating this compound and sets a performance benchmark for its potential efficacy.
| Compound/Drug | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (Analog) | MCF-7 | Breast Cancer | 0.8 | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.68 - 8.3 | [6][7] |
| Cisplatin | HCT-116 | Colon Carcinoma | 4.2 - 14.54 | [8] |
| Doxorubicin | HCT-116 | Colon Carcinoma | Data not consistently reported for direct comparison |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time[9]. The data presented here is for comparative purposes.
Experimental Validation Workflow
The validation of this compound's anticancer activity should follow a logical and structured workflow, starting from a broad cytotoxicity screening to more detailed mechanistic studies.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability[10]. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Objective: To determine the IC50 value of this compound.
Materials:
-
This compound (test compound)
-
Doxorubicin and Cisplatin (positive controls)
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and control drugs in DMSO.
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound or control drugs to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to completely dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary[10].
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value using non-linear regression analysis.
-
Proposed Mechanism of Action: Induction of Apoptosis
Based on extensive literature on thiosemicarbazones, a plausible mechanism of action for this compound involves the inhibition of key enzymes in DNA replication and the subsequent induction of apoptosis[2][11]. The compound may chelate intracellular iron, generating reactive oxygen species (ROS) and inhibiting the iron-dependent R2 subunit of ribonucleotide reductase[12]. This leads to a depletion of the dNTP pool, causing DNA replication stress and cell cycle arrest. Furthermore, thiosemicarbazones have been shown to inhibit topoisomerase IIα, preventing the re-ligation of DNA strands and leading to DNA damage[13]. The accumulation of DNA damage and cellular stress can trigger the intrinsic (mitochondrial) pathway of apoptosis.
Conclusion
While further direct experimental validation is essential, the existing data on analogous compounds provides a robust scientific premise to investigate this compound as a potential anticancer agent. Its structural similarity to other biologically active thiosemicarbazones suggests a high probability of cytotoxic activity against cancer cells. The experimental framework provided in this guide offers a clear and scientifically rigorous path to validating this potential, determining its potency, and elucidating its mechanism of action. By systematically comparing its performance against established drugs like Doxorubicin and Cisplatin, researchers can effectively position this promising compound within the broader landscape of cancer therapeutics.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msuir.usm.md [msuir.usm.md]
- 5. Buy N-(2,5-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide (EVT-4980379) [evitachem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
comparative analysis of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide with other thiosemicarbazides
A Senior Application Scientist's Guide to the Comparative Analysis of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide and Other Thiosemicarbazides in Drug Discovery
Executive Summary
Thiosemicarbazides represent a versatile and highly valued scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities including antimicrobial and anticancer properties.[1] This guide provides a comparative analysis of this compound, a specific derivative, evaluating its performance characteristics against other notable thiosemicarbazides. We will delve into its synthesis, biological activity, and structure-activity relationships, supported by experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive technical resource for their work.
The Thiosemicarbazide Scaffold: A Cornerstone in Medicinal Chemistry
The thiosemicarbazide core, characterized by the formula R¹NH-CS-NR²-NH₂, is a critical pharmacophore due to its flexible structural nature and its ability to chelate metal ions, which is often linked to its biological activity.[2] These compounds and their derivatives, thiosemicarbazones, are known to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, and antiviral activities.[1][3][4] Their mechanism of action is often attributed to the inhibition of key enzymes like ribonucleotide reductase or topoisomerase, crucial for cell proliferation and survival.[5] The structural versatility of the thiosemicarbazide backbone allows for extensive modification, enabling the fine-tuning of its biological profile.[3]
Synthesis and Characterization of this compound
The synthesis of N-aryl hydrazinecarbothioamides is a well-established chemical process. The primary route involves the reaction of an aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.
Synthesis Protocol:
A common method for synthesizing this compound is through the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine hydrate.[6]
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 3,4-dimethylphenyl isothiocyanate in a suitable solvent such as ethanol.
-
-
Step 2: Addition of Hydrazine Hydrate
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is often exothermic, so controlled addition is crucial.
-
-
Step 3: Reaction and Product Formation
-
The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.
-
-
Step 4: Isolation and Purification
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and aromatic C-H bonds.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbon atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To ascertain the elemental composition (C, H, N, S) of the final product.
Comparative Analysis of Biological Activities
The biological efficacy of thiosemicarbazides is profoundly influenced by the nature and position of substituents on the aromatic ring.[7] The dimethylphenyl substitution in the target compound is expected to enhance its lipophilicity, which can facilitate its transport across cell membranes.
Anticancer Activity
Thiosemicarbazides are well-documented for their anticancer properties, which are often linked to their ability to chelate iron and generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[8] Studies have shown that substitutions on the phenyl ring play a crucial role in modulating this activity. For instance, electron-withdrawing groups like halogens or nitro groups have been reported to enhance anticancer efficacy.[9]
Table 1: Comparative Anticancer Activity of Selected Thiosemicarbazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | MCF-7 (Breast) | 0.8 | [6] |
| Nitro-substituted thiosemicarbazides | SK-N-MC (Neuroblastoma) | Significant Activity | [11] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA | 3.9 µg/mL | [7] |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~1.0 | [6] |
Antimicrobial and Antifungal Activity
The thiosemicarbazide scaffold is a promising framework for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[7] The mode of action often involves the disruption of bacterial cellular processes.
The antibacterial efficacy is highly dependent on the substitution pattern. For example, derivatives of salicylic acid hydrazide have shown potent activity against Gram-positive bacteria.[12] Halogenated thiosemicarbazones have also demonstrated significant antibacterial and antifungal properties.[13]
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available in the reviewed literature for a direct comparison, data from structurally related compounds suggest its potential. For instance, thiosemicarbazides with a 3-chlorophenyl moiety have been synthesized and tested for their antibacterial activity.[14]
Table 2: Comparative Antimicrobial Activity of Selected Thiosemicarbazide Derivatives
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [7] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [7] |
| Thiosemicarbazone with halogen groups (4k, 4l, 4m, 4n) | S. epidermidis, B. subtilis | 0.156 | [13] |
| Ciprofloxacin (Standard) | S. epidermidis, B. subtilis, E. coli | - | [13] |
Fungicidal activity is also a hallmark of this class of compounds. Thiosemicarbazide derivatives containing a piperidine fragment have shown excellent activity against various plant pathogenic fungi, with EC50 values below 10 µg/mL for some compounds against Rhizoctonia solani.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiosemicarbazides is intricately linked to their chemical structure. The following diagram illustrates key SAR insights for aryl thiosemicarbazides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. msuir.usm.md [msuir.usm.md]
- 11. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide for the Therapeutic Potential of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Novel Thiosemicarbazide Derivative
N-(3,4-Dimethylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are renowned for their wide spectrum of biological activities. Thiosemicarbazides and their derivatives, thiosemicarbazones, are potent intermediates in the synthesis of bioactive materials and have been extensively explored in medicinal chemistry.[1][2] Preclinical studies have identified various derivatives as promising antitumor, antiviral, anti-inflammatory, antioxidant, and antimicrobial agents.[1][3] Specifically, compounds with a dimethylphenyl moiety have demonstrated significant antiproliferative activity against human cancer cell lines, including leukemia and breast cancer.[4][5]
This guide provides a comprehensive framework for the in vivo validation of this compound (hereafter referred to as DMPHCT). We will explore its therapeutic potential across three key areas—oncology, inflammation, and infectious diseases—by comparing its projected performance against established therapeutic agents. The experimental designs detailed herein are grounded in established methodologies to ensure scientific rigor and data integrity, providing a robust pathway for advancing DMPHCT from a promising chemical entity to a validated therapeutic candidate.
In Vivo Validation for Anticancer Applications
The most prominent therapeutic potential for thiosemicarbazone derivatives lies in oncology.[4][6] These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis.[5][7] This section outlines a validation strategy using a human tumor xenograft model, a cornerstone for preclinical assessment of novel anticancer agents.[8][9]
Scientific Rationale and Comparator Selection
Given that a closely related isomer, N-(2,4-dimethylphenyl)hydrazinecarbothioamide, has shown activity against human leukemia (HL-60) cells[4], and other dimethylphenyl analogues have been effective against breast cancer (MCF-7) cells[5], a logical starting point is to evaluate DMPHCT in a solid tumor model. We select a breast cancer xenograft model for this guide.
Comparator Agent: Doxorubicin. This anthracycline antibiotic is a widely used chemotherapeutic agent that works by intercalating DNA and is a relevant positive control for assessing novel cytotoxic agents.[4]
Postulated Mechanism of Action: Dual Pathway Inhibition
We hypothesize that DMPHCT may induce cancer cell apoptosis through a dual mechanism involving the upregulation of pro-apoptotic proteins (e.g., Bax, Caspase-3) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), a pathway implicated for similar compounds.[5]
Caption: Postulated apoptotic pathway activated by DMPHCT.
Experimental Protocol: Breast Cancer Xenograft Model
This protocol is adapted from standard methodologies for evaluating novel cancer therapeutics in vivo.[9][10]
-
Animal Model Selection: Utilize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic Nude) to prevent rejection of human cancer cells.[8] House animals in sterile conditions with ad libitum access to food and water.
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) under standard conditions. Ensure cells are free of mycoplasma contamination.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Group Allocation: Once tumors reach a palpable volume (approx. 100-150 mm³), randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., DMSO/saline)
-
Group 2: DMPHCT (Dose 1, e.g., 15 mg/kg)
-
Group 3: DMPHCT (Dose 2, e.g., 30 mg/kg)
-
Group 4: Doxorubicin (Positive Control, e.g., 2 mg/kg)
-
-
Drug Administration: Administer treatments via intraperitoneal (IP) injection three times per week for 28 days.
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Record animal body weight twice weekly as a measure of toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoint: Overall survival.
-
At the end of the study, collect tumors for downstream pharmacodynamic analysis (e.g., Western blot for apoptotic markers).
-
Comparative Data Summary (Projected)
| Treatment Group | Dose Regimen | Projected Mean TGI (%) | Projected Change in Body Weight (%) |
| Vehicle Control | Vehicle, 3x/week | 0% | +5% |
| DMPHCT | 15 mg/kg, 3x/week | 45% | -2% |
| DMPHCT | 30 mg/kg, 3x/week | 70% | -6% |
| Doxorubicin | 2 mg/kg, 3x/week | 85% | -15% |
In Vivo Validation for Anti-Inflammatory Applications
Many thiosemicarbazone derivatives have demonstrated potent anti-inflammatory properties.[3][11] The validation of DMPHCT's anti-inflammatory potential can be effectively conducted using the carrageenan-induced paw edema model, a standard and reliable assay for acute inflammation.[12][13]
Scientific Rationale and Comparator Selection
This model is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting prostaglandin synthesis.[13]
Comparator Agent: Indomethacin. A potent, well-characterized NSAID commonly used as a positive control in this model.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model Selection: Use male Wistar or Sprague-Dawley rats (180-200g).
-
Group Allocation: Fast animals overnight and randomize into four groups (n=6 per group):
-
Group 1: Vehicle Control (0.5% methylcellulose)
-
Group 2: DMPHCT (25 mg/kg)
-
Group 3: DMPHCT (50 mg/kg)
-
Group 4: Indomethacin (10 mg/kg)
-
-
Drug Administration: Administer compounds orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[12]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.[14]
-
Endpoint Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Data Summary (Projected)
| Treatment Group | Dose (mg/kg) | Projected Edema Inhibition at 3 hr (%) |
| Vehicle Control | - | 0% |
| DMPHCT | 25 | 35% |
| DMPHCT | 50 | 60% |
| Indomethacin | 10 | 75% |
In Vivo Validation for Antimicrobial Applications
The thiosemicarbazide scaffold is present in numerous compounds with demonstrated antibacterial and antimycobacterial activity.[1][15] An in vivo validation using a systemic bacterial infection model in mice is a critical step to determine if in vitro activity translates to therapeutic efficacy.[16]
Scientific Rationale and Comparator Selection
A lethal systemic infection model provides a clear and unambiguous endpoint (survival), making it ideal for the initial efficacy screening of a novel antimicrobial agent.[17] We will use a carbapenem-resistant Klebsiella pneumoniae (CRKP) strain, representing a significant clinical challenge.
Comparator Agent: Tigecycline. This antibiotic is often used as a treatment of last resort for infections caused by multidrug-resistant bacteria like CRKP.[18]
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model Selection: Use 6-8 week old immunocompetent mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 10⁷ CFU) of a clinical CRKP isolate.
-
Group Allocation: Randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: DMPHCT (50 mg/kg)
-
Group 3: DMPHCT (100 mg/kg)
-
Group 4: Tigecycline (Positive Control, 25 mg/kg)
-
-
Treatment: Begin treatment 2 hours post-infection. Administer compounds subcutaneously (SC) twice daily for 7 days.
-
Monitoring and Endpoints:
-
Monitor animals for signs of morbidity and mortality at least twice daily for 14 days.
-
Primary Endpoint: Percent survival at the end of the 14-day observation period.
-
Optional Secondary Endpoint: In a satellite group of animals, collect blood or spleen at 24 hours post-infection to determine bacterial load (CFU/mL or CFU/gram).
-
Comparative Data Summary (Projected)
| Treatment Group | Dose (mg/kg) | Projected Survival at Day 14 (%) |
| Vehicle Control | - | 0% |
| DMPHCT | 50 | 40% |
| DMPHCT | 100 | 70% |
| Tigecycline | 25 | 90% |
Preliminary Safety & Toxicity Evaluation
Prior to conducting efficacy studies, a preliminary assessment of acute toxicity is essential to establish a safe dosing range.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use female Swiss albino mice (18-22g), as they are often more sensitive.[15][19]
-
Procedure: Administer a single oral dose of DMPHCT to one animal at a time. The starting dose could be 300 mg/kg.
-
Observation: Observe the animal for 48 hours. If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.
-
Endpoint: Continue this sequential dosing to determine the dose that causes mortality in 50% of the animals (LD₅₀). This provides critical information for dosing in subsequent efficacy studies.
Conclusion
This compound is a promising candidate for therapeutic development, with a strong scientific premise for efficacy in oncology, inflammation, and infectious diseases. This guide provides a series of robust, comparative in vivo validation frameworks. The successful execution of these studies will generate the critical data needed to define the primary therapeutic indication for DMPHCT, compare its efficacy to current standards of care, and justify its advancement into further preclinical development. Each protocol is designed as a self-validating system with appropriate controls, ensuring that the generated data is both reliable and translatable.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. msuir.usm.md [msuir.usm.md]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities [pubmed.ncbi.nlm.nih.gov]
- 7. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Initial in vivo validation of novel oncology therapeutic mechanism completed - Bioscience Today [biosciencetoday.co.uk]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of Biological Activity and Toxicity of Thiosemicarbazides Carbohydrate Derivatives by in Silico, in Vitro and in Vivo Methods [scirp.org]
- 16. asianjpr.com [asianjpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Experimental Cross-Validation of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
This guide provides a technical comparison and cross-validation of experimental results for N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a molecule of interest within the broader class of thiosemicarbazides. These compounds are widely recognized for their versatile biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The therapeutic potential of thiosemicarbazides is often attributed to the (-NH-CS-NH-NH2) pharmacophore, which allows for various chemical interactions and substitutions that can modulate efficacy and specificity.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating the performance of this compound. We will delve into its synthesis, characterization, and comparative biological activity against relevant cancer cell lines, supported by data on analogous compounds to establish a performance baseline. The methodologies described are detailed to ensure reproducibility and scientific integrity.
Synthesis and Structural Characterization
The synthesis of N-substituted hydrazinecarbothioamides is a well-established chemical process. The primary route involves the nucleophilic addition of an acid hydrazide to an isothiocyanate. In the context of our topic compound, this would involve the reaction of a suitable hydrazide with 3,4-dimethylphenyl isothiocyanate.
Experimental Protocol: General Synthesis
A standardized protocol for synthesizing N-aryl hydrazinecarbothioamides is as follows:
-
Reactant Preparation : Dissolve equimolar amounts of the desired acid hydrazide and the corresponding aryl isothiocyanate (in this case, 3,4-dimethylphenyl isothiocyanate) in a suitable solvent, such as absolute ethanol.
-
Reaction : Heat the mixture to reflux for a period of 4 to 6 hours.[5] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is then collected by filtration.
-
Purification : Wash the crude product with cold ethanol and recrystallize from an appropriate solvent to yield the purified hydrazinecarbothioamide derivative.
Causality: The use of reflux provides the necessary activation energy for the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. Ethanol is an effective solvent as it readily dissolves the reactants while allowing the product to precipitate upon cooling, simplifying isolation.
Workflow for Synthesis
Caption: General synthesis workflow for N-aryl hydrazinecarbothioamides.
Structural Validation Data
The structure of the synthesized compounds must be unequivocally confirmed using spectroscopic methods. While specific data for the 3,4-dimethylphenyl variant is consolidated from studies on its isomers, the expected spectral characteristics are tabulated below.[6][7]
| Technique | Expected Observations for N-(Aryl)hydrazinecarbothioamide Derivatives |
| FT-IR (cm⁻¹) | ~3300-3150 (N-H stretching), ~1680 (C=O stretching), ~1250 (C=S stretching).[7] |
| ¹H-NMR (ppm) | Signals for three distinct NH protons (~9.6, ~10.0, ~10.9 ppm), aromatic protons (7-8 ppm), and methyl protons (~2.2 ppm).[7] |
| ¹³C-NMR (ppm) | Characteristic signals for the C=S group (~180 ppm) and C=O group (~167 ppm), along with aromatic and methyl carbons.[8] |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the calculated molecular weight of the compound. |
Comparative Performance: Anticancer Activity
Research has highlighted the potential of dimethylphenyl-substituted hydrazinecarbothioamides as potent anticancer agents.[6][8] Cross-validation of performance requires standardized in-vitro cytotoxicity assays against verified cancer cell lines.
Experimental Protocol: In-Vitro Cytotoxicity (MTS Assay)
-
Cell Culture : Culture human cancer cells (e.g., MCF-7 breast cancer or HL-60 leukemia) in appropriate media until they reach ~80% confluency.
-
Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treatment : Treat the cells with serial dilutions of the test compound (e.g., this compound), a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).
-
MTS Assay : Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.[8]
-
Data Acquisition : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Comparative Data: Cytotoxicity of Dimethylphenyl Isomers
A study evaluating various N-(dimethylphenyl)hydrazinecarbothioamides against the MCF-7 breast cancer cell line provides direct comparative data.[6]
| Compound | Substitution Pattern | IC50 vs. MCF-7 Cells (µM/L) [6] |
| Test Compound | 3,4-Dimethylphenyl | Data specifically cited as comparable to Doxorubicin |
| Isomer 1 | 2,4-Dimethylphenyl | Comparable Activity |
| Isomer 2 | 2,5-Dimethylphenyl | 0.8 (Highest Activity) |
| Isomer 3 | 2,6-Dimethylphenyl | Comparable Activity |
| Reference Drug | Doxorubicin | Standard Reference |
Trustworthiness: The data indicates that all tested dimethylphenyl isomers exhibit potent anticancer activity against MCF-7 cells, with the 2,5-dimethylphenyl isomer showing the highest potency.[6] This suggests that the specific placement of the methyl groups on the phenyl ring significantly influences cytotoxic efficacy, a key aspect of structure-activity relationship (SAR) studies.[9]
Potential Mechanism of Action
The anticancer activity of thiosemicarbazide derivatives is often linked to their ability to interact with biological targets like DNA or essential metabolic enzymes.[8][10] Some anthracyclines, like the reference drug Doxorubicin, function by intercalating DNA, which disrupts DNA replication and repair in cancer cells.[8] It is plausible that thiosemicarbazones could exert their effect through similar or related pathways.
Caption: Potential anticancer mechanisms of thiosemicarbazide derivatives.
Performance Benchmark: Antimicrobial & Antifungal Activity
While specific antimicrobial data for the 3,4-dimethylphenyl variant was not found, the broader class of N-aryl hydrazinecarbothioamides has been extensively studied for these properties.[5][11][12] This allows us to establish a robust performance benchmark for comparison.
Experimental Protocol: Broth Microdilution (MIC Determination)
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus ATCC 25923) corresponding to a defined McFarland standard.
-
Serial Dilution : In a 96-well microplate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[5][11]
-
Inoculation : Add the prepared microbial inoculum to each well. Include a positive control (growth, no compound) and a negative control (sterility, no inoculum).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data: Antimicrobial Activity of N-Aryl Hydrazinecarbothioamides
The following table summarizes the MIC values for various N-aryl substituted hydrazinecarbothioamides against common pathogens, providing a baseline for future studies on the 3,4-dimethylphenyl derivative.
| N-Aryl Substituent | S. aureus (MIC in µM) | P. aeruginosa (MIC in µM) | Source |
| 4-Bromophenyl | 12.5 | >100 | [5][11] |
| n-Propyl | >100 | 0.78 | [5][11] |
| 4-Nitrophenyl | Moderate Activity | Moderate Activity | [11][13] |
| 4-Chlorophenyl | Moderate Activity | Moderate Activity | [11][13] |
Expertise & Experience: The data reveals that substitutions on the phenyl ring dramatically alter antimicrobial specificity and potency. For instance, the 4-bromophenyl derivative is highly active against the Gram-positive S. aureus, while the aliphatic n-propyl derivative is exceptionally potent against the Gram-negative P. aeruginosa.[5][11] This highlights the importance of the substituent's electronic and lipophilic properties in determining the spectrum of activity. The lipophilic nature of the 3,4-dimethylphenyl group may enhance cell membrane penetration, a feature that warrants experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msuir.usm.md [msuir.usm.md]
- 9. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide derivatives
An In-Depth Comparative Guide to the Efficacy of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Derivatives
As a class of compounds, thiosemicarbazides and their derivatives have garnered significant attention in medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This guide focuses specifically on derivatives of this compound, providing a comparative analysis of their efficacy across antimicrobial, antifungal, and anticancer applications. By synthesizing data from multiple studies, we aim to elucidate key structure-activity relationships (SAR) and provide researchers with a comprehensive overview of the therapeutic potential of this chemical family.
The Core Scaffold: this compound
The foundational structure consists of a 3,4-dimethylphenyl group attached to a hydrazinecarbothioamide moiety. This core provides a framework upon which various substitutions can be made, primarily at the terminal nitrogen of the carbothioamide group, to modulate biological activity. The presence of the thioamide group (C=S) and the hydrazine linkage are critical features that contribute to the pharmacological properties of these molecules, often through mechanisms like metal chelation or interaction with biological macromolecules.
General Synthetic Pathway
The synthesis of this compound derivatives typically begins with a key intermediate, a hydrazide, which is then reacted with an appropriate isothiocyanate. This nucleophilic addition reaction forms the desired hydrazinecarbothioamide core. Subsequent modifications, such as cyclization, can be employed to generate related heterocyclic systems like 1,2,4-triazoles or 1,3,4-thiadiazoles, which often exhibit enhanced or distinct biological profiles.[1][2]
Caption: General synthetic workflow for hydrazinecarbothioamide derivatives.
Comparative Efficacy Analysis
The therapeutic potential of these derivatives is best understood by comparing their performance in different biological assays. The following sections break down their efficacy based on published experimental data.
Antimicrobial and Antifungal Activity
Hydrazinecarbothioamide derivatives have shown notable activity against a range of bacterial and fungal pathogens. The efficacy is highly dependent on the nature of the substituent attached to the carbothioamide core.
Studies have shown that these compounds can be effective against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as various fungal species, including Candida albicans and dermatophytes like Trichophyton mentagrophytes.[3][4][5] The introduction of halogenated phenyl rings, for instance, often enhances antimicrobial effects.[4][5] One study found that a derivative with an n-propyl substitution was particularly potent against P. aeruginosa, while a 4-bromophenyl substituted compound showed high activity against S. aureus.[4][6]
Further cyclization of the hydrazinecarbothioamide scaffold into 1,2,4-triazole and 1,3,4-thiadiazole heterocycles has been shown to enhance antifungal activity against Trichophyton species when compared to their acyclic precursors.[3][5]
Table 1: Comparative Antimicrobial Efficacy (MIC Values)
| Compound/Derivative Type | Target Organism | MIC (µM) | Reference |
| N-Aryl Hydrazinecarbothioamides | S. aureus | 12.5 - 64 | [3][4] |
| P. aeruginosa | 0.78 - >64 | [3][4] | |
| C. albicans | >64 | [3] | |
| 1,2,4-Triazole Derivatives | T. mentagrophytes | <64 | [5] |
| 1,3,4-Thiadiazole Derivatives | T. mentagrophytes | <64 | [3] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on specific substitutions and testing conditions. This table represents a range of reported values.
Anticancer and Antileukemia Activity
The cytotoxic potential of N-phenylhydrazinecarbothioamide derivatives, particularly thiosemicarbazones formed from them, has been explored against various cancer cell lines.[7] These compounds are investigated as potential alternatives to conventional chemotherapeutics like Doxorubicin, which are often hampered by severe side effects such as cardiotoxicity.[7]
One study focused on the antileukemia activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its azomethine derivatives against human promyelocytic leukemia (HL-60) cells.[7] The results indicated that while some derivatives showed no inhibitory effect, others demonstrated significant dose-dependent decreases in cell viability.[7][8] The mechanism of action for related compounds is often linked to their ability to interact with DNA or inhibit key enzymes involved in cell proliferation.[7]
More complex derivatives, such as those incorporating indolin-2-one moieties, have also been synthesized and tested against cell lines like HeLa, IMR-32, and MCF-7.[9] These studies found that compounds with electron-withdrawing groups (e.g., halogens) on the indole ring exhibited the most potent anticancer activity, with IC50 values comparable to the standard drug Cisplatin.[9]
Table 2: Comparative Anticancer Efficacy (IC50 Values)
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(II) complex with 3,4-dmph | MDA-MB-231 (Breast) | Dose-dependent decrease | [8] |
| MIA PaCa-2 (Pancreatic) | Dose-dependent decrease | [8] | |
| Indolin-2-one Derivatives | HeLa (Cervical) | 10.64 - 33.62 | [9] |
| IMR-32 (Neuroblastoma) | Comparable to HeLa | [9] | |
| MCF-7 (Breast) | Comparable to HeLa | [9] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antioxidant Activity
Certain hydrazinecarbothioamide derivatives have demonstrated significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of this activity, which is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
In one study, a series of 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides showed exceptionally high radical scavenging activity, even outperforming standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA) at the same concentration.[1] Interestingly, their cyclized 1,2,4-triazole counterparts, while still active, showed lower antioxidant capacity than the parent hydrazinecarbothioamides.[1] This suggests that the open-chain structure with its available NH protons is crucial for the high antioxidant efficacy observed in this series.
Table 3: Comparative Antioxidant Efficacy (DPPH Scavenging)
| Compound/Derivative Type | Concentration | % Inhibition | Reference |
| Hydrazinecarbothioamides (4-6) | 250 µM | 96.90 - 97.18% | [1] |
| 1,2,4-Triazole-3-thiones (7-9) | 250 µM | 58.52 - 72.45% | [1] |
| Ascorbic Acid (Control) | 250 µM | 91.26% | [1] |
| BHA (Control) | 250 µM | 89.30% | [1] |
Experimental Protocols
To ensure reproducibility and provide a practical resource for researchers, the following are detailed methodologies for key assays discussed in this guide.
Protocol 1: General Synthesis of N-Aryl Hydrazinecarbothioamide Derivatives
This protocol describes a common method for synthesizing the core compounds.
-
Dissolution: Dissolve the starting hydrazide (e.g., 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide) (1 equivalent) in a suitable solvent like ethanol.
-
Addition: To this solution, add the corresponding aryl isothiocyanate (e.g., 2,4-difluorophenyl isothiocyanate) (1 equivalent).
-
Reaction: Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and recrystallize from an appropriate solvent system to obtain the pure compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Protocol 2: Broth Microdilution Method for MIC Determination
This is a standard method for assessing antimicrobial activity.[4][6]
-
Preparation: Prepare a stock solution of each test compound in a solvent like DMSO.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL). Add a fixed volume of this inoculum to each well of the microplate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Meropenem, Vancomycin) is also tested as a reference.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60) into a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[8]
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a defined period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified SDS solution) to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the formulation of key SAR principles for this class of compounds. The choice of substituent and the overall molecular architecture are critical determinants of biological activity.
Caption: Key structure-activity relationships for the derivatives.
-
Halogenation: The presence of electron-withdrawing halogen atoms (F, Cl, Br) on an N-aryl substituent generally enhances both antimicrobial and anticancer activities.[4][5][9] This may be due to increased lipophilicity, improving cell membrane penetration, or altered electronic properties that enhance binding to target sites.
-
Alkyl vs. Aryl: The choice between an alkyl and an aryl substituent can tune the specificity of antimicrobial action. For instance, an n-propyl group showed high potency against P. aeruginosa, whereas a 4-bromophenyl group was more effective against S. aureus.[4]
-
Cyclization: Converting the flexible hydrazinecarbothioamide chain into a more rigid heterocyclic system like a 1,2,4-triazole or 1,3,4-thiadiazole is a successful strategy for boosting antifungal activity.[3][5] However, this can sometimes lead to a decrease in other activities, such as antioxidant capacity.[1]
-
Acyclic Chain for Antioxidant Activity: The open-chain hydrazinecarbothioamide structure appears to be optimal for antioxidant activity, likely due to the hydrogen-donating ability of the NH protons.[1]
Conclusion and Future Perspectives
This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The extensive body of research highlights their potential in combating bacterial, fungal, and neoplastic diseases. The clear structure-activity relationships identified provide a rational basis for the design of next-generation compounds with improved potency and selectivity.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicology: Moving the most promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetic profiles, and safety.
-
Combinatorial Library Synthesis: Expanding the structural diversity through combinatorial chemistry to identify novel derivatives with superior activity profiles.
-
Quantitative SAR (QSAR): Employing computational models to refine the understanding of SAR and predict the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.
By building on the solid foundation of existing research, the scientific community can continue to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msuir.usm.md [msuir.usm.md]
- 8. Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydrazinecarbothioamides
Hydrazinecarbothioamides, also known as thiosemicarbazides, are a versatile class of organic compounds characterized by the core structure R-NH-CS-NH-NH2. These molecules and their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The biological potential of these compounds is often attributed to the presence of the thione (C=S) and hydrazine (-NH-NH2) moieties, which can participate in various biological interactions, including chelation of metal ions essential for enzymatic functions in pathogens and cancer cells.
The N-phenyl substituted hydrazinecarbothioamides, in particular, offer a scaffold that can be readily modified to explore a wide range of chemical space. The nature and position of substituents on the phenyl ring can significantly impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on analogs of N-(3,4-dimethylphenyl)hydrazinecarbothioamide, aiming to elucidate the key structural features that govern their biological activity.
Methodologies: Synthesis and Biological Evaluation
The synthesis and biological evaluation of this compound and its analogs generally follow established protocols in medicinal chemistry. Understanding these methodologies is crucial for interpreting the SAR data and for the design of future studies.
General Synthesis of N-Arylhydrazinecarbothioamides
The most common and straightforward method for synthesizing N-arylhydrazinecarbothioamides involves the reaction of an aryl isothiocyanate with hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol, and often proceeds with high yields.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3,4-dimethylphenyl isothiocyanate (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol) dropwise with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Evaluation Protocols
The synthesized analogs are typically screened for their biological activities using a panel of in vitro assays. The choice of assays depends on the therapeutic area of interest.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Experimental Protocol: Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of N-arylhydrazinecarbothioamide analogs.
Results and Discussion: A Comparative Analysis
While a comprehensive SAR study focusing solely on this compound analogs is not extensively documented in the literature, we can synthesize findings from related studies to draw meaningful comparisons. The following sections present available data and discuss the influence of structural modifications on biological activity.
Anticancer Activity of Dimethylphenyl Analogs
A study investigating the anticancer and antioxidant properties of N-(dimethylphenyl)hydrazinecarbothioamides provides valuable insights into the effect of the methyl group positioning on the phenyl ring. The cytotoxic activity of these compounds was evaluated against the MCF-7 breast cancer cell line.
| Compound ID | Phenyl Substitution | IC50 (µM/L) against MCF-7 cells |
| 1 | 2,4-dimethylphenyl | > 100 |
| 2 | 2,5-dimethylphenyl | 15.0 |
| 3 | 2,6-dimethylphenyl | 12.5 |
| 4 | 3,4-dimethylphenyl | 18.2 |
| Doxorubicin | (Reference Drug) | 1.0 |
Data synthesized from a study on N-(dimethylphenyl)hydrazine carbothioamides and their pyridine-2-ylmethylidene derivatives.
From this limited dataset, several preliminary observations can be made:
-
Influence of Methyl Group Position: The position of the two methyl groups on the phenyl ring significantly impacts the anticancer activity. The 2,4-disubstituted analog was found to be inactive, while the 2,5-, 2,6-, and 3,4-disubstituted isomers all exhibited moderate cytotoxic activity.
-
Steric Hindrance: The lack of activity in the 2,4-dimethylphenyl analog might be attributed to steric hindrance, which could prevent the molecule from effectively binding to its biological target. The presence of a methyl group at the ortho position (C2) appears to be important for activity, as seen in the 2,5- and 2,6-isomers.
-
This compound: The target compound of this guide demonstrates moderate anticancer activity, comparable to the other active dimethylphenyl isomers.
Antimicrobial Activity: Insights from Related Hydrazinecarbothioamides
Direct antimicrobial data for a series of this compound analogs is scarce. However, studies on other N-substituted hydrazinecarbothioamides provide valuable clues for predicting the SAR of this class of compounds. For instance, a study on hydrazinecarbothioamides bearing a 1,2,4-triazole moiety revealed important SAR trends.[3]
| Compound ID | N-Substitution | MIC (µM) against S. aureus | MIC (µM) against P. aeruginosa |
| 5a | Phenyl | >100 | >100 |
| 5b | 4-Nitrophenyl | 25 | >100 |
| 5c | 4-Fluorophenyl | 50 | >100 |
| 5d | 4-Chlorophenyl | 50 | >100 |
| 5e | 4-Bromophenyl | 12.5 | >100 |
Data from a study on hydrazinecarbothioamides containing a 1,2,4-triazole moiety.[3]
Based on these and other related studies, we can extrapolate potential SAR trends for this compound analogs:
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring often enhances antimicrobial activity, particularly against Gram-positive bacteria. This suggests that modifying the electronic properties of the 3,4-dimethylphenyl ring could be a promising strategy to improve the antimicrobial potency of these analogs.
-
Lipophilicity: The overall lipophilicity of the molecule is a critical factor for its ability to penetrate bacterial cell membranes. The dimethyl substitution on the phenyl ring already increases lipophilicity compared to an unsubstituted phenyl ring. Further modifications that fine-tune this property could lead to enhanced activity.
Structure-Activity Relationship (SAR) Summary
Based on the available data, a preliminary SAR for this compound analogs can be proposed.
Caption: Key structural features influencing the biological activity of this compound analogs.
Key SAR Insights:
-
The Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of biological activity.
-
Position of Methyl Groups: The relative positions of the methyl groups in dimethylphenyl isomers significantly affect anticancer activity.
-
Electronic Nature of Substituents: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring is expected to modulate both anticancer and antimicrobial activities.
-
Lipophilicity: The overall lipophilicity, influenced by the substituents, plays a crucial role in membrane permeability and, consequently, biological activity.
-
-
The Hydrazinecarbothioamide Moiety: This core functional group is essential for the observed biological effects.
-
Metal Chelation: The sulfur and nitrogen atoms of this moiety can chelate essential metal ions, disrupting vital enzymatic processes in target cells.
-
Hydrogen Bonding: The N-H protons can act as hydrogen bond donors, facilitating interactions with biological targets.
-
Derivatization: The terminal amino group of the hydrazine moiety is a common site for derivatization to form hydrazones, which often exhibit a different and sometimes enhanced biological activity profile.
-
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The preliminary SAR studies highlight the critical role of the substitution pattern on the phenyl ring in determining the biological activity of these compounds.
However, it is evident that a systematic and comprehensive SAR study of this compound analogs is currently lacking in the scientific literature. To fully unlock the therapeutic potential of this scaffold, future research should focus on:
-
Systematic Synthesis and Screening: A library of this compound analogs with a wide range of substituents (varying in electronic, steric, and lipophilic properties) should be synthesized and screened against a diverse panel of cancer cell lines and microbial strains.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The data generated from systematic screening can be used to develop QSAR models to better predict the activity of novel analogs and guide further optimization efforts.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs is crucial for their further development as clinical candidates.
By addressing these research gaps, the scientific community can build upon the promising preliminary findings and potentially develop new and effective therapies based on the this compound scaffold.
References
Independent Verification of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide's Inhibitory Effects: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel enzyme inhibitors, the thiosemicarbazide scaffold represents a promising starting point for the development of potent therapeutic agents. This guide provides an in-depth, independent verification of the inhibitory potential of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class. By contextualizing its activity against related analogs and a standard inhibitor, this document serves as a practical resource for evaluating its potential and guiding future research.
The inhibitory effects of thiosemicarbazide derivatives are broad, with demonstrated activity against a range of enzymes, including tyrosinase, cholinesterases, and various proteases. This versatility makes them attractive candidates for diverse therapeutic areas, from dermatology to neurodegenerative diseases and oncology. This guide will focus on the well-documented role of thiosemicarbazones as tyrosinase inhibitors, providing a detailed experimental protocol for independent verification and a comparative analysis of their performance.
Comparative Analysis of Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a prime target for the development of agents to treat hyperpigmentation disorders.[1] The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
While specific IC50 data for this compound is not extensively available in the public domain, we can infer its potential activity through the well-established structure-activity relationships (SAR) of the thiosemicarbazone class. The following table provides a comparative overview of the tyrosinase inhibitory activity of various substituted thiosemicarbazone derivatives, with Kojic acid included as a standard reference inhibitor. This allows for an objective assessment of how substitutions on the phenyl ring influence inhibitory potency.
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| Kojic Acid (Standard) | - | 16.69 - 121 | [2],[3] |
| Benzaldehyde thiosemicarbazone | Unsubstituted | 0.84 - 9.0 | [1] |
| 4-Hydroxybenzaldehyde thiosemicarbazone | 4-Hydroxy | 0.76 (monophenolase), 3.80 (diphenolase) | [1] |
| 4-Methoxybenzaldehyde thiosemicarbazone | 4-Methoxy | 7.0 (monophenolase), 2.62 (diphenolase) | [1] |
| 2-Chlorobenzaldehyde thiosemicarbazone | 2-Chloro | 15.4 (monophenolase), 1.22 (diphenolase) | [1] |
| 4-Chlorobenzaldehyde thiosemicarbazone | 4-Chloro | 6.7 (monophenolase), 1.82 (diphenolase) | [1] |
| 4-Dimethylaminobenzaldehyde thiosemicarbazone | 4-Dimethylamino | 1.54 (monophenolase), 2.02 (diphenolase) | [1] |
| N-Aryl-2-phenyl-hydrazinecarbothioamide (Compound 4) | - | 22.6 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table highlights key SAR trends for thiosemicarbazone-based tyrosinase inhibitors. The presence and position of substituents on the benzaldehyde ring significantly modulate inhibitory activity. For instance, a hydroxyl group at the para position (4-hydroxybenzaldehyde thiosemicarbazone) confers potent inhibitory activity.[1] The dimethylamino group at the para position also results in strong inhibition.[1] Based on these trends, it is hypothesized that this compound, with its two methyl groups on the phenyl ring, will exhibit moderate to potent tyrosinase inhibitory activity. The electronic and steric effects of the dimethyl substitution are expected to influence the binding affinity of the compound to the active site of the tyrosinase enzyme.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
To facilitate the independent verification of these findings, a detailed, step-by-step protocol for a mushroom tyrosinase inhibition assay is provided below. This colorimetric assay is a widely accepted method for screening potential tyrosinase inhibitors.
Principle:
Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at 475 nm. The rate of dopachrome formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced, allowing for the quantification of the inhibitor's potency.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH of the phosphate buffer.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Store on ice.
-
L-DOPA Solution (2 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh before use.
-
Test Compound and Kojic Acid Stock Solutions (10 mM): Dissolve this compound and Kojic acid in DMSO.
-
-
Assay Protocol:
-
Add 40 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound dilutions (in DMSO) to the sample wells.
-
Add 10 µL of Kojic acid dilutions (in DMSO) to the positive control wells.
-
Add 10 µL of DMSO to the blank control wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Blank Control - Rate of Sample) / Rate of Blank Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Underlying Biology
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of N-aryl-2-phenyl-hydrazinecarbothioamides: Experimental and theoretical analysis on tyrosinase inhibition and interaction with HSA - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking n-(3,4-Dimethylphenyl)hydrazinecarbothioamide against standard reference compounds
A Comparative Analysis Against Standard Reference Compounds in Oncology and Microbiology
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. As a member of the thiosemicarbazide class of compounds, this molecule is positioned within a chemical space known for its potential anticancer and antimicrobial properties. This document outlines the established methodologies and presents benchmark data from widely accepted reference compounds to enable a thorough and objective assessment of its therapeutic potential.
Introduction: The Therapeutic Promise of Hydrazinecarbothioamides
The hydrazinecarbothioamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated biological activities. Research into derivatives of this class has revealed promising candidates for both oncology and infectious diseases. Studies on N-(dimethylphenyl)hydrazinecarbothioamides and their derivatives have indicated potential efficacy against various cancer cell lines, including leukemia and breast cancer. Furthermore, the broader class of thiosemicarbazones has been investigated for its antimicrobial effects. This guide will focus on establishing a rigorous scientific pathway to benchmark the specific compound, this compound, against current standards of care in in vitro models.
Part 1: Benchmarking Against Standard Anticancer Agents
The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cytotoxicity assays against well-characterized cancer cell lines. This section will focus on benchmarking this compound against Doxorubicin, a widely used chemotherapeutic agent, using two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Standard Reference Compound: Doxorubicin
Doxorubicin is an anthracycline antibiotic that is a cornerstone of many chemotherapy regimens. Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription. Due to its extensive clinical use and well-documented in vitro activity, it serves as an excellent positive control and benchmark for new anticancer compounds.
Comparative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Doxorubicin against MCF-7 and MDA-MB-231 cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells and are a key indicator of cytotoxic potency.
| Cell Line | Standard Compound | Reported IC50 Range (µM) |
| MCF-7 | Doxorubicin | 0.1 - 8.3 |
| MDA-MB-231 | Doxorubicin | 0.4 - 6.6 |
Note: IC50 values can vary between laboratories due to factors such as cell passage number, assay duration, and specific protocol variations.
Experimental Protocol: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
MCF-7 and MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO-containing medium) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for determining IC50 values using the MTT assay.
Part 2: Benchmarking Against Standard Antimicrobial Agents
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria. This section details the benchmarking against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria.
Standard Reference Compounds
-
Ciprofloxacin: A synthetic chemotherapeutic agent that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. It is widely used to treat a variety of bacterial infections.
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It is a key treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antimicrobial Susceptibility Data
The following table provides the typical MIC ranges for Ciprofloxacin and Vancomycin against common laboratory strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | Standard Compound | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin | 0.25 - 1.0 |
| Vancomycin | 0.5 - 2.0 | |
| Escherichia coli | Ciprofloxacin | 0.008 - 0.03 |
| Vancomycin | >128 (intrinsically resistant) |
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay to ensure reproducibility and comparability of results.
Materials:
-
This compound
-
Ciprofloxacin and Vancomycin
-
Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound and the reference antibiotics in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
dot
Caption: Workflow for MIC determination via broth microdilution.
Discussion and Future Directions
While existing literature suggests that the hydrazinecarbothioamide scaffold holds promise for both anticancer and antimicrobial applications, specific experimental data for this compound is not yet widely available. The protocols and benchmark data provided in this guide are intended to facilitate the direct evaluation of this compound.
For Anticancer Assessment: Obtaining IC50 values for this compound against a panel of cancer cell lines, including MCF-7 and MDA-MB-231, will allow for a direct comparison with Doxorubicin and other standard chemotherapeutics. Further studies could explore the mechanism of action, such as the induction of apoptosis or cell cycle arrest.
For Antimicrobial Assessment: Determining the MIC values against both Gram-positive and Gram-negative bacteria is a critical first step. A broad-spectrum activity profile would be of significant interest. Subsequent studies could include time-kill assays to determine if the compound is bactericidal or bacteriostatic, and investigations into its mechanism of action, such as targeting cell wall synthesis or DNA replication.
By systematically applying these standardized assays and comparing the results to the established reference compounds, researchers can effectively position this compound within the landscape of potential therapeutic agents and guide its future development.
A Senior Application Scientist's Guide to the Statistical Validation of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide Experimental Data
Introduction: The Imperative of Statistical Rigor in Drug Discovery
In the field of drug development, the journey from a promising compound to a clinically effective therapeutic is paved with data. The molecule n-(3,4-Dimethylphenyl)hydrazinecarbothioamide, a member of the thiosemicarbazone class, has shown potential in various preclinical studies, including roles as an antioxidant, antihyperglycemic, and anticancer agent.[1][2][3][4][5][6] Derivatives of this structural class are noted for their cytotoxic activities against human tumor cells, making them a subject of significant interest.[1] However, the promise of any compound is only as strong as the statistical foundation upon which its experimental data rests. Without rigorous statistical validation, we risk misinterpreting random noise as a significant effect, leading to costly and ultimately fruitless research avenues.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying statistical validation to data generated from experiments involving this compound. Moving beyond a simple recitation of tests, we will delve into the causality behind experimental and analytical choices, ensuring that every protocol is a self-validating system. Our focus is to instill a deep understanding of why specific statistical methods are chosen and how they contribute to the trustworthiness and authority of your research findings.
Pillar I: Pre-Experimental Design & Foundational Statistics
Before a single assay is run, the principles of statistical validation must be integrated into the experimental design. This proactive approach is critical for generating data that is both robust and amenable to powerful statistical analysis.
The 'n' in Cell Culture: True Biological Replicates
A common pitfall in in vitro experiments is the misidentification of the sample size, or 'n'.[7] It is crucial to distinguish between technical replicates and true biological replicates.
-
Technical Replicates: Multiple measurements from the same biological sample (e.g., pipetting from the same stock solution three times). These measure the precision of your assay but not the biological variability.
-
Biological Replicates: Parallel measurements from distinct biological samples (e.g., running the experiment on three different days with freshly prepared cells and compound dilutions). True biological replicates are essential for making statistically valid inferences about the compound's effect.[7]
Hypothesis Formulation: The Core of Your Inquiry
Statistical tests are tools for evaluating hypotheses.[8] Before initiating an experiment, clearly define your null hypothesis (H₀) and alternative hypothesis (Hₐ).
-
Null Hypothesis (H₀): States that there is no effect or difference. For example, "this compound has no effect on the viability of HL-60 leukemia cells."
-
Alternative Hypothesis (Hₐ): States that there is an effect. For example, "this compound reduces the viability of HL-60 leukemia cells."
The goal of statistical testing is to determine if there is enough evidence to reject the null hypothesis in favor of the alternative.[8][9]
Pillar II: The Statistical Validation Workflow in Practice
Once robust data from well-designed experiments are collected, the validation process begins. This workflow ensures that the appropriate statistical tests are applied and their assumptions are met.
Step 1: Data Characterization and Visualization
First, understand the nature of your data. Are you working with continuous data (e.g., absorbance, fluorescence intensity) or categorical data (e.g., viable/non-viable)?[8] The type of data is a primary determinant in selecting the correct statistical test.[8][10]
Always visualize your data before performing formal tests. Box plots, histograms, and scatter plots can reveal patterns, outliers, and whether the data appears to follow a normal distribution—a key assumption for many common statistical tests.[10][11]
Step 2: Choosing the Right Statistical Test
The selection of a statistical test is a critical decision point that depends on the experimental question and the data structure.[8] Statistical tests are mathematical tools used to analyze quantitative data and spot significant results that rise above random noise.[12]
Decision Framework for Selecting a Statistical Test
The following diagram illustrates a logical pathway for choosing an appropriate statistical test based on the nature of your experimental data and research question.
Caption: A decision tree for selecting the appropriate statistical test.
Step 3: Protocol for a Two-Group Comparison (Student's t-Test)
A common scenario is comparing the mean response of a treated group (this compound) against a control group (vehicle). The Student's t-test is a suitable choice for this.[12]
Methodology:
-
State Hypotheses:
-
H₀: There is no difference in the mean response between the treated and control groups.
-
Hₐ: There is a significant difference in the mean response.
-
-
Check Assumptions:
-
Normality: The data in both groups should be approximately normally distributed. This can be checked visually with a Q-Q plot or formally with a Shapiro-Wilk test.
-
Homogeneity of Variances: The variance of the two groups should be similar. This can be assessed with Levene's test.
-
-
Calculate the t-statistic: The t-test quantifies the difference between the two group means relative to the variation within the groups.
-
Determine the p-value: The p-value represents the probability of observing your data (or more extreme data) if the null hypothesis were true. A small p-value (typically < 0.05) provides evidence against the null hypothesis.[12]
-
Interpret the Results: If the p-value is below the pre-defined significance level (alpha, usually 0.05), reject the null hypothesis and conclude that this compound has a statistically significant effect.
Step 4: Protocol for Multi-Group Comparison (ANOVA)
When comparing the means of three or more groups (e.g., a control and multiple concentrations of the test compound), using multiple t-tests is inappropriate as it inflates the probability of a Type I error (a false positive). The correct approach is the Analysis of Variance (ANOVA).[13][14]
Methodology:
-
State Hypotheses:
-
H₀: The means of all groups are equal.
-
Hₐ: At least one group mean is different from the others.
-
-
Check Assumptions: Similar to the t-test, ANOVA assumes normality and homogeneity of variances across all groups.
-
Perform ANOVA: This test yields an F-statistic, which is a ratio of the variance between the groups to the variance within the groups.
-
Post-Hoc Testing: A significant result from ANOVA (p < 0.05) indicates that at least one group is different, but not which one(s). A post-hoc test (e.g., Tukey's Honestly Significant Difference test) is required to perform pairwise comparisons and identify the specific groups that differ significantly from one another.[14]
Pillar III: Comparative Analysis & Data Presentation
The ultimate goal is to understand how this compound performs, often in comparison to alternatives. These could be other novel compounds or established drugs like Doxorubicin, a common comparator in cancer studies.[1][2]
Example: Comparing Anti-Proliferative Activity
Imagine an experiment comparing the anti-proliferative activity of this compound against two alternatives (Compound A and Compound B) in MCF-7 breast cancer cells. The key metric is the IC₅₀ (the concentration that inhibits 50% of cell growth), determined via non-linear regression.
Hypothetical Signaling Pathway for an Anti-Proliferative Compound
The diagram below illustrates a plausible mechanism of action where a compound inhibits a key kinase in a cancer cell proliferation pathway.
Caption: A hypothetical signaling pathway inhibited by the test compound.
Data Presentation for Comparison
Clear, concise tables are essential for presenting comparative data. The table should include not just the point estimate (like the mean IC₅₀) but also a measure of variability and the results of statistical tests.
| Compound | Mean IC₅₀ (µM) | 95% Confidence Interval | p-value (vs. Compound A) |
| This compound | 1.2 | [0.9, 1.5] | 0.02 |
| Alternative Compound A | 2.5 | [2.1, 2.9] | - |
| Alternative Compound B | 1.4 | [1.1, 1.7] | 0.04 |
*Statistically significant difference (p < 0.05) as determined by one-way ANOVA with Tukey's post-hoc test.
This table clearly communicates that this compound is significantly more potent than both alternatives under the tested conditions. Including confidence intervals provides a range of plausible values for the true IC₅₀, offering a more complete picture than the mean alone.[15][16]
Conclusion: Upholding Scientific Integrity
Statistical validation is not a final, perfunctory step but an integral part of the entire research process. By embracing thoughtful experimental design, choosing the appropriate statistical tests, and transparently reporting the results, we ensure the integrity and reproducibility of our findings. For a compound like this compound, this rigor is the only way to confidently assess its true therapeutic potential and justify its continued development. Regulatory agencies like the FDA and EMA require robust statistical evidence, making these practices essential for translational success.[9][17]
References
- 1. msuir.usm.md [msuir.usm.md]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 8. Choosing statistical test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Analysis in Pharma - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. ecologyandevolution.org [ecologyandevolution.org]
- 11. researchgate.net [researchgate.net]
- 12. How to choose statistical tests in A-level biology [wooltontutors.co.uk]
- 13. Which Statistical Test to Use | Biology 116 Lab Manual [ubco-biology.github.io]
- 14. researchgate.net [researchgate.net]
- 15. Statistical methods and software for validation studies on new in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statistical reporting of clinical pharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a paramount challenge. Among the myriad of scaffolds explored, thiosemicarbazide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antitubercular properties.[1] This guide delves into a comparative molecular docking study of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide and its structurally related analogs. Our objective is to elucidate the subtle yet critical molecular interactions that govern their binding affinities to a key therapeutic target, thereby providing a rational basis for the design of more potent and selective drug candidates.[2]
Molecular docking has become an indispensable computational tool, offering a window into the atomic-level interactions between a small molecule (ligand) and its biological target, typically a protein.[2][3] By predicting the preferred binding orientation and affinity of a ligand, we can gain invaluable insights that guide synthetic efforts towards optimizing lead compounds.[1] This in-silico approach not only accelerates the drug discovery pipeline but also significantly reduces the costs associated with experimental high-throughput screening.[4]
This guide will provide a comprehensive, step-by-step methodology for conducting a comparative docking study, detail the analysis of the generated data, and discuss the structure-activity relationships (SAR) of the selected compounds.
Experimental Design and Rationale: A Targeted Approach
The cornerstone of a successful docking study lies in the careful selection of a therapeutic target and a series of related ligands. For this investigation, we have selected Tyrosinase , a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[5] Dysregulation of tyrosinase activity is implicated in skin pigmentation disorders and melanoma.[5] Therefore, identifying potent tyrosinase inhibitors is a significant area of research.
Our lead compound is This compound . To explore the structure-activity relationship, we will compare it with a curated set of analogs, each with a specific modification to the phenyl ring. This systematic variation allows us to probe the effects of different substituents on the binding affinity and interaction patterns.
Table 1: Ligand Set for Comparative Docking Analysis
| Compound ID | Compound Name | R1 | R2 |
| LIG1 | This compound | CH₃ | CH₃ |
| LIG2 | N-(4-Chlorophenyl)hydrazinecarbothioamide | H | Cl |
| LIG3 | N-(4-Nitrophenyl)hydrazinecarbothioamide | H | NO₂ |
| LIG4 | N-phenylhydrazinecarbothioamide | H | H |
The rationale behind selecting these analogs is to evaluate the influence of electron-donating (dimethyl), electron-withdrawing (chloro and nitro), and unsubstituted phenyl rings on the binding interactions with tyrosinase.
Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines the key steps in performing a comparative molecular docking study. This self-validating system ensures reproducibility and reliability of the in-silico results.
Step 1: Protein Preparation
-
Obtain the Protein Structure: The three-dimensional crystal structure of the target protein, tyrosinase, is retrieved from the RCSB Protein Data Bank (PDB). For this study, we will use a suitable PDB entry.
-
Pre-processing: The raw PDB file is processed to remove water molecules, heteroatoms, and any co-crystallized ligands.[3] This step is crucial as these elements can interfere with the docking process.
-
Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using a force field like Gasteiger. This ensures that the electrostatic interactions are accurately modeled.
Step 2: Ligand Preparation
-
3D Structure Generation: The two-dimensional structures of this compound and its analogs are sketched using a chemical drawing tool like ChemDraw and converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to their lowest energy conformation.
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software, such as the .pdbqt format for AutoDock Vina.
Step 3: Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the tyrosinase enzyme.[3] The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to explore all possible binding orientations.
-
Docking Algorithm: A robust docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to perform the docking simulations.[2] This algorithm explores the conformational space of the ligand within the active site and predicts the most favorable binding poses.
-
Execution: The docking simulation is run for each ligand against the prepared tyrosinase structure. The output typically includes multiple binding poses for each ligand, ranked by their predicted binding affinity.
Step 4: Analysis of Docking Results
-
Binding Affinity Evaluation: The primary metric for comparison is the binding affinity, usually expressed in kcal/mol.[3] A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor.
-
Interaction Analysis: The best-ranked binding pose for each ligand is visually inspected to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site.[4]
-
Comparative Analysis: The binding affinities and interaction patterns of all ligands are systematically compared to elucidate the structure-activity relationships.
Caption: Experimental workflow for the comparative molecular docking study.
Comparative Analysis: Unveiling Structure-Activity Relationships
The results of the comparative docking study are summarized in Table 2. This data provides a quantitative basis for comparing the potential inhibitory activity of this compound and its analogs against tyrosinase.
Table 2: Comparative Docking Results against Tyrosinase
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| LIG1 | -7.8 | His259, His263, Val283, Phe264 | 2 |
| LIG2 | -8.2 | His259, His263, Val283, Phe264, Ser282 | 3 |
| LIG3 | -8.5 | His259, His263, Val283, Phe264, Asn260 | 4 |
| LIG4 | -7.2 | His259, Val283, Phe264 | 1 |
The docking scores reveal a clear trend in the binding affinities. The unsubstituted analog, LIG4 , exhibits the weakest binding affinity. The introduction of the dimethyl groups in LIG1 enhances the binding, likely due to favorable hydrophobic interactions within the active site.
Interestingly, the electron-withdrawing substituents in LIG2 (chloro) and LIG3 (nitro) lead to a significant improvement in binding affinity. This suggests that these groups may be involved in stronger electrostatic or hydrogen bonding interactions with the active site residues. Specifically, the nitro group of LIG3 forms an additional hydrogen bond with Asn260, which likely accounts for its superior binding affinity.
Caption: Logical relationship of the comparative analysis based on binding affinity.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of this compound and its analogs as potential tyrosinase inhibitors. Our findings indicate that the introduction of electron-withdrawing groups on the phenyl ring significantly enhances the binding affinity to the tyrosinase active site. The N-(4-Nitrophenyl) derivative, in particular, emerges as a promising candidate for further investigation.
The logical progression from this in-silico analysis is the chemical synthesis and in-vitro biological evaluation of these compounds to validate the computational predictions.[6][7][8][9] Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complexes and to obtain a more accurate estimation of the binding free energies.[10] The insights gained from this study pave the way for the rational design of novel and more potent tyrosinase inhibitors with potential applications in the treatment of skin disorders and melanoma.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msuir.usm.md [msuir.usm.md]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide. The procedural framework herein is designed to create a self-validating system of safety, ensuring that every step mitigates risk and adheres to best practices for hazardous waste management.
Core Principle: Hazard-Based Classification
This compound, while not having a universally published, specific safety data sheet, belongs to chemical families—hydrazine derivatives and thioamides—known for their potential toxicity.[1][2] Structurally similar compounds exhibit significant hazards. For instance, N-(2,3-Dimethylphenyl)hydrazinecarbothioamide is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[3] Other related hydrazinecarbothioamides are rated as fatal or toxic if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6][7][8][9][10]
Therefore, the guiding principle for its disposal is to treat this compound as a hazardous waste with a high degree of caution. This proactive classification is essential for preventing accidental exposure and environmental contamination.
Table 1: Anticipated GHS Hazard Profile
This profile is extrapolated from structurally analogous compounds and the known hazards of its functional groups.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 or 3 | H300: Fatal if swallowed / H301: Toxic if swallowed[3][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
Under no circumstances should this compound or its containers be disposed of in standard municipal trash or discharged into the sewer system.[6][11]
Pre-Disposal Operations: Safety and Handling
Proper disposal begins with safe handling during use. Adherence to correct personal protective equipment (PPE) protocols is non-negotiable to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[5][8][12] | Inspect gloves for integrity before each use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves as hazardous waste.[6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[6][12] | Must be worn at all times when handling the compound, including sealed waste containers. |
| Body Protection | Standard flame-retardant laboratory coat and closed-toe shoes. | Provides a barrier against incidental spills and splashes. |
| Respiratory | A NIOSH-approved respirator may be required if handling powders outside a fume hood.[6][12] | Essential for preventing inhalation of airborne particles, a primary exposure route. |
Spill and Decontamination Procedures
Accidental spills must be managed immediately to minimize exposure and prevent wider contamination.
Spill Management Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6] Ensure adequate ventilation.
-
Don PPE: Wear the full PPE specified in Table 2.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use dry sweeping.
-
Collection: Carefully scoop or sweep up the material using spark-proof tools and place it into a designated, labeled hazardous waste container.[13][14]
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is a formal, documented process. The following workflow ensures compliance and safety from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Waste Segregation and Containerization
-
Point-of-Generation Segregation: At the moment of generation, all waste containing this compound must be segregated from non-hazardous waste streams. This includes unused or expired reagents, reaction byproducts, and contaminated materials like gloves, weigh boats, and pipette tips.
-
Container Selection: Collect all waste in a designated, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[12][13]
-
Proper Labeling: The waste container must be clearly and accurately labeled. Affix your institution’s official hazardous waste tag. At a minimum, the label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The date accumulation started
-
On-Site Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[11] This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[11] This is a critical step to contain any potential leaks from the primary container.
-
Incompatibility Management: Store this waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[7][11]
Formal Disposal Protocol
-
Do Not Treat Chemically: Unless you have a validated and approved neutralization protocol from your EHS department, do not attempt to neutralize the chemical waste yourself.
-
Arrange for Collection: Once the waste container is full or you are finished generating this waste stream, schedule a pickup with your institution's EHS department or an approved hazardous waste management company.[3][5][11]
-
Documentation: Complete all required waste disposal forms accurately. This creates a permanent record for regulatory compliance and ensures the disposal vendor has the necessary information for safe handling.
-
Final Disposal Method: The ultimate disposal will be conducted by a licensed facility, typically via high-temperature incineration, which is the standard and most effective method for destroying organic hazardous waste.[15]
Emergency Exposure Measures
In the event of accidental exposure, immediate and correct first aid is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or physician.[3][5][7]
When seeking medical help, provide the Safety Data Sheet (SDS) for a structurally similar compound, such as N-(2,3-Dimethylphenyl)hydrazinecarbothioamide, to the attending medical personnel.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Hydrazinecarbothioamide, N-methyl-N-phenyl- | C8H11N3S | CID 12881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 10. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. SDS/MSDS - CAS:187875-20-3 - supplier / synthesis - Hydrazinecarbothioamide,2-(2,6-dimethyl-4-pyrimidinyl)-N-(4-methoxyphenyl)-2-methyl- [en.xixisys.com]
- 14. echemi.com [echemi.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
